molecular formula C13H12OS B119508 p-(Phenylthio)benzyl alcohol CAS No. 6317-56-2

p-(Phenylthio)benzyl alcohol

Cat. No.: B119508
CAS No.: 6317-56-2
M. Wt: 216.3 g/mol
InChI Key: PGOAWMRWDZJQTB-UHFFFAOYSA-N
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Description

P-(Phenylthio)benzyl alcohol, also known as this compound, is a useful research compound. Its molecular formula is C13H12OS and its molecular weight is 216.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43060. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-phenylsulfanylphenyl)methanol
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InChI

InChI=1S/C13H12OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PGOAWMRWDZJQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
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DSSTOX Substance ID

DTXSID10212511
Record name p-(Phenylthio)benzyl alcohol
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Molecular Weight

216.30 g/mol
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CAS No.

6317-56-2
Record name 4-(Phenylthio)benzenemethanol
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Record name p-(Phenylthio)benzyl alcohol
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Record name P-(PHENYLTHIO)BENZYL ALCOHOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of p-(Phenylthio)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and spectral characteristics of p-(Phenylthio)benzyl alcohol (CAS No. 6317-56-2). This bifunctional molecule, incorporating both a primary alcohol and a diaryl thioether, serves as a valuable intermediate in organic synthesis, notably as a known impurity in the manufacturing of the antimycotic agent Fenticonazole nitrate.[1][2] This document details its physical and chemical properties, provides established experimental protocols for its synthesis and key reactions, and presents predicted spectroscopic data to aid in its characterization. The information is structured to be a practical resource for professionals in research, chemical development, and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a white to pale beige crystalline solid at room temperature.[1][2][3] Its structure features a benzyl alcohol core where the benzene ring is substituted at the para position with a phenylthio group. This imparts a bifunctional nature, with reactive sites at the hydroxyl group and the sulfur atom.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 6317-56-2[2][4][5]
Molecular Formula C₁₃H₁₂OS[2][4][5]
Molecular Weight 216.30 g/mol [2][5]
Appearance Pale beige solid / White to off-white crystalline powder[1][2][3]
Melting Point 46-48 °C[3]
Boiling Point 390.2 °C at 760 mmHg[3]
Density 1.21 g/cm³[3]
pKa (Predicted) 14.26 ± 0.10[2]
Solubility Sparingly soluble in water[1]
Storage Temperature -20°C, Sealed, Dry[2]
Flash Point 189.6 °C[3]
Topological Polar Surface Area 45.5 Ų[5]

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following table outlines the predicted chemical shifts for the ¹H and ¹³C NMR spectra in a standard solvent like CDCl₃.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~7.40 - 7.20 (m, 9H)Aromatic Protons (Ar-H)~140C-OH
~4.70 (s, 2H)Methylene Protons (-CH₂OH)~136C-S (ipso, benzyl ring)
~1.8 - 2.5 (br s, 1H)Hydroxyl Proton (-OH)~135C-S (ipso, phenyl ring)
~132Ar-C (ortho to S, phenyl)
~129Ar-C (meta to S, phenyl)
~128Ar-C (ortho to CH₂OH)
~127Ar-C (meta to CH₂OH)
~127Ar-C (para to S, phenyl)
~64-CH₂OH
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3400 - 3200O-HStretchStrong, Broad
3100 - 3000C-H (Aromatic)StretchMedium
1585, 1480C=C (Aromatic)StretchMedium-Strong
1250 - 1000C-OStretchStrong
~700 & ~750C-H (Aromatic)Out-of-plane bendStrong
Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to exhibit fragmentation patterns characteristic of benzyl alcohols.

m/z ValuePredicted FragmentNotes
216[M]⁺Molecular Ion Peak
198[M - H₂O]⁺Loss of water (dehydration), common for alcohols.
183[M - H₂O - CH₃]⁺Subsequent loss of a methyl radical.
139[M - C₆H₅]⁺Cleavage of the phenyl group.
107[C₇H₇O]⁺Benzylic cleavage.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl compounds.

Chemical Synthesis and Reactivity

This compound is a versatile synthetic intermediate due to its two distinct functional handles.

Synthesis Workflow

The most common laboratory synthesis involves the reduction of the corresponding aldehyde, 4-(phenylthio)benzaldehyde.

G Synthesis Workflow for this compound cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-(Phenylthio)benzaldehyde D Dissolve Aldehyde in Methanol A->D B Sodium Borohydride (NaBH4) F Portion-wise addition of NaBH4 B->F C Methanol (Solvent) C->D E Cool to 0°C D->E E->F G Stir at Room Temperature (1-2h) F->G H Quench with Water G->H I Extract with Ethyl Acetate H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Recrystallize or Column Chromatography L->M N This compound M->N

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reduction

Materials:

  • 4-(phenylthio)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(phenylthio)benzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford pure this compound.

Core Reactivity

The molecule's reactivity is dominated by the alcohol and thioether functionalities.

G Key Reactions of this compound cluster_alcohol Alcohol Reactions cluster_thioether Thioether Reactions cluster_products Products A This compound B Oxidation A->B [O] (e.g., PCC, DMP) C Esterification A->C RCOCl, Base D Thioetherification A->D R'SH, Lewis Acid E Oxidation A->E [O] (e.g., m-CPBA) F p-(Phenylthio)benzaldehyde B->F G p-(Phenylthio)benzyl ester C->G H p-(Phenylthio)benzyl thioether D->H I p-(Phenylsulfinyl)benzyl alcohol (Sulfoxide) E->I excess [O] J p-(Phenylsulfonyl)benzyl alcohol (Sulfone) I->J excess [O]

Caption: Core reactivity pathways for this compound.

  • Reactions at the Hydroxyl Group:

    • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, p-(phenylthio)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[6] Stronger oxidation could lead to the carboxylic acid.

    • Esterification: It readily undergoes Fischer esterification with carboxylic acids under acidic catalysis or reacts with acyl chlorides in the presence of a base to form the corresponding esters.[1]

    • Thioetherification: The alcohol can be converted to a thioether through reactions with thiols, often catalyzed by a Lewis acid such as Cu(OTf)₂.[7]

  • Reactions at the Thioether Group:

    • Oxidation: The sulfide linkage is susceptible to oxidation. Treatment with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) will yield the corresponding sulfoxide. The use of excess oxidant will further oxidize the sulfoxide to the sulfone.[8] This provides a route to molecules with different electronic and solubility properties.

Applications and Relevance in Drug Development

The primary documented relevance of this compound in the pharmaceutical industry is as a synthetic intermediate and a process impurity in the production of Fenticonazole.[2] Fenticonazole is a potent, broad-spectrum antimycotic agent. Understanding the properties and formation of this compound is therefore critical for process optimization, impurity profiling, and quality control in the manufacturing of this active pharmaceutical ingredient (API). Its bifunctional nature also makes it a candidate building block for the synthesis of new chemical entities in discovery programs.

References

In-Depth Structural Analysis of (4-phenylsulfanylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-phenylsulfanylphenyl)methanol, a diaryl thioether derivative, holds potential interest in medicinal chemistry and materials science due to its structural motifs. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for its application and development. This technical guide provides a comprehensive analysis of the structural and spectroscopic characteristics of (4-phenylsulfanylphenyl)methanol. While experimental crystallographic and complete spectral data are not publicly available, this document compiles predicted spectroscopic data and outlines the necessary experimental protocols for its synthesis and detailed characterization. This guide serves as a foundational resource for researchers engaged in the study and utilization of this compound.

Chemical Identity and Physical Properties

(4-phenylsulfanylphenyl)methanol, also known as p-(phenylthio)benzyl alcohol, is identified by the Chemical Abstracts Service (CAS) number 6317-56-2.[1] Its molecular formula is C₁₃H₁₂OS, and it has a molecular weight of 216.30 g/mol .[1]

PropertyValueReference
IUPAC Name (4-phenylsulfanylphenyl)methanol[1]
CAS Number 6317-56-2[1]
Molecular Formula C₁₃H₁₂OS[1]
Molecular Weight 216.30 g/mol [1]
PubChem CID 80593[1]

Spectroscopic Analysis

Due to the limited availability of public experimental spectra for (4-phenylsulfanylphenyl)methanol, this section presents predicted data based on its chemical structure, which is a valuable tool for preliminary characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of (4-phenylsulfanylphenyl)methanol in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.40 - 7.20Multiplet9HAromatic protons (C₆H₅S- and -C₆H₄-)
~ 4.65Singlet2HMethylene protons (-CH₂OH)
VariableSinglet (broad)1HHydroxyl proton (-OH)

The predicted ¹³C NMR spectrum in CDCl₃ would show signals for the twelve unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 140 - 125Aromatic carbons
~ 64Methylene carbon (-CH₂OH)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for (4-phenylsulfanylphenyl)methanol are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (hydroxyl group)
3100 - 3000MediumAromatic C-H stretch
~ 1580, 1480, 1440Medium to StrongAromatic C=C skeletal vibrations
~ 1080MediumC-S stretch
~ 1015Medium to StrongC-O stretch (primary alcohol)
850 - 800Strongp-disubstituted benzene C-H out-of-plane bend
750 - 700 and 700 - 680StrongMonosubstituted benzene C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/zInterpretation
216Molecular ion (M⁺)
199[M - OH]⁺
185[M - CH₂OH]⁺
109[C₆H₅S]⁺
77[C₆H₅]⁺

Experimental Protocols

This section outlines a general but detailed protocol for the synthesis, purification, and analysis of (4-phenylsulfanylphenyl)methanol.

Synthesis of (4-phenylsulfanylphenyl)methanol

A common method for the synthesis of diaryl thioethers is the reaction of a thiol with an aryl halide. A subsequent reduction of a carbonyl group can yield the desired alcohol.

Reaction Scheme:

  • Nucleophilic Aromatic Substitution: 4-Fluorobenzaldehyde reacts with thiophenol in the presence of a base to form 4-(phenylthio)benzaldehyde.

  • Reduction: The resulting aldehyde is then reduced to (4-phenylsulfanylphenyl)methanol using a suitable reducing agent.

Materials:

  • 4-Fluorobenzaldehyde

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 4-(phenylthio)benzaldehyde

  • To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 4-(phenylthio)benzaldehyde.

Step 2: Reduction to (4-phenylsulfanylphenyl)methanol

  • Dissolve the crude 4-(phenylthio)benzaldehyde in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Purification

The crude (4-phenylsulfanylphenyl)methanol can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified solid.

Characterization

The purified product should be characterized by the following methods to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FTIR Spectroscopy: To identify the key functional groups.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess the purity.

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the structural analysis of a novel or synthesized small molecule like (4-phenylsulfanylphenyl)methanol.

structural_analysis_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_analysis Data Analysis & Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir crystal_growth Crystal Growth purification->crystal_growth spectral_interpretation Spectral Data Interpretation nmr->spectral_interpretation ms->spectral_interpretation ir->spectral_interpretation xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure_elucidation Structure Elucidation xrd->structure_elucidation spectral_interpretation->structure_elucidation computational Computational Modeling (DFT, etc.) structure_elucidation->computational final_structure Final Structure Confirmation structure_elucidation->final_structure computational->final_structure

Workflow for Structural Analysis.

Conclusion

This technical guide provides a detailed overview of the structural and spectroscopic properties of (4-phenylsulfanylphenyl)methanol. While experimental data is currently limited in the public domain, the predicted spectral data and the outlined experimental protocols offer a solid foundation for researchers. The provided workflow for structural analysis serves as a general guideline for the comprehensive characterization of this and similar small molecules. Further experimental investigation is encouraged to validate the predicted data and to fully elucidate the crystallographic structure of this compound, which will be invaluable for its future applications in drug development and materials science.

References

p-(Phenylthio)benzyl Alcohol (CAS: 6317-56-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of p-(Phenylthio)benzyl alcohol (CAS: 6317-56-2), a key intermediate and known impurity in the synthesis of the antifungal agent Fenticonazole Nitrate.[1][2] This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its known applications and safety considerations. Spectroscopic data, based on closely related compounds, are presented to aid in characterization. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a pale beige solid organic compound.[3] It is characterized by the presence of a phenylthio (-S-Ph) group and a hydroxymethyl (-CH₂OH) group attached to a central benzene ring in a para configuration.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 6317-56-2[4]
Molecular Formula C₁₃H₁₂OS[4]
Molecular Weight 216.30 g/mol [4]
Appearance Pale beige solid[3]
Melting Point 46-48 °C[3]
Boiling Point 390.2 °C at 760 mmHg (Predicted)[3]
Density 1.21 g/cm³ (Predicted)[3]
Solubility Sparingly soluble in water.[5] Slightly soluble in DMSO and methanol.[1][1][5]
pKa 14.26 ± 0.10 (Predicted)[5]
Storage Temperature -20°C, in a dry and sealed environment.[5]

Synthesis of this compound

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product p_chlorobenzyl_alcohol p-Chlorobenzyl alcohol reaction + p_chlorobenzyl_alcohol->reaction thiophenol Thiophenol thiophenol->reaction base Base (e.g., NaOH, K₂CO₃) base->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction product This compound reaction->product Heat

Caption: Synthesis of this compound.

Materials:

  • p-Chlorobenzyl alcohol

  • Thiophenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chlorobenzyl alcohol (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Addition of Base: Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution and stir for 15-20 minutes at room temperature.

  • Addition of Thiophenol: Slowly add thiophenol (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Data (Expected)

Due to the lack of publicly available spectra for this compound, the following tables provide expected chemical shifts and characteristic peaks based on the analysis of structurally similar compounds.[9][10][11]

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40 - 7.20m9HAromatic protons
~4.65s2H-CH₂OH
~1.90s1H-OH

Table 3: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~140 - 125Aromatic carbons
~64-CH₂OH

Table 4: Expected IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3400 - 3200 (broad)O-H stretch
3100 - 3000Aromatic C-H stretch
~1580, 1480, 1440Aromatic C=C stretch
~1015C-O stretch
~740, 690C-S stretch and aromatic C-H bend

Table 5: Expected Mass Spectrometry Data (Electron Ionization)

m/zFragmentation
216[M]⁺ (Molecular ion)
199[M - OH]⁺
187[M - CH₂OH]⁺
109[C₆H₅S]⁺
77[C₆H₅]⁺

Applications and Biological Relevance

The primary documented application of this compound is as a crucial intermediate in the synthesis of Fenticonazole nitrate, a broad-spectrum antifungal agent.[1][2] Fenticonazole is used in the treatment of various fungal infections.[5]

G cluster_synthesis Fenticonazole Synthesis pTBA This compound fenticonazole Fenticonazole Nitrate pTBA->fenticonazole Reaction intermediate Other Reactants intermediate->fenticonazole Reaction

Caption: Role in Fenticonazole Synthesis.

As an impurity in the final pharmaceutical product, its presence and concentration are critical quality attributes that need to be monitored and controlled during the manufacturing process. There is limited direct information on the specific biological activity of this compound itself. However, the structurally related benzyl alcohol is known to have antiseptic properties.

Safety and Handling

Based on available GHS classifications, this compound should be handled with care in a well-ventilated laboratory setting.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [12]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a significant compound in the field of pharmaceutical synthesis, primarily due to its role as a key building block for Fenticonazole. This guide provides a consolidated resource of its known properties, a likely synthetic pathway, and expected analytical data. Further research into its specific biological activities and the development of optimized, documented synthetic procedures would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Spectral Data of p-(Phenylthio)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for p-(Phenylthio)benzyl alcohol. It includes detailed experimental protocols for acquiring this data and a workflow for spectral analysis.

Spectral Data Summary

While specific experimental datasets for this compound are not publicly available, the following tables summarize the expected spectral features based on its structure and established principles of organic spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.2-7.5Multiplet9HAromatic Protons (C₆H₅S- and -C₆H₄-)
~4.6Singlet2HMethylene Protons (-CH₂OH)
~2.0-3.0 (variable)Broad Singlet1HHydroxyl Proton (-OH)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~125-140AromaticAromatic Carbons
~64AliphaticMethylene Carbon (-CH₂OH)

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3550-3200Strong, BroadO-H Stretch (Alcohol)
3100-3000MediumC-H Stretch (Aromatic)
2950-2850MediumC-H Stretch (Aliphatic)
1600-1475Medium-WeakC=C Stretch (Aromatic)
1300-1000StrongC-O Stretch (Alcohol)
~1090MediumC-S Stretch (Thioether)

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zInterpretation
216Molecular Ion [M]⁺
199[M-OH]⁺
185[M-CH₂OH]⁺
109[C₆H₅S]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

  • Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Ensure the final solution height in the NMR tube is between 4 and 5 cm.

  • Cap the NMR tube securely.

2.1.2 Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which will improve spectral resolution.

  • Tune and match the probe to the desired nucleus (¹H or ¹³C).

  • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Acquire the spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2 Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Thin Solid Film Method)

  • Place a small amount (a few milligrams) of this compound into a clean vial.

  • Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.

  • Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

  • Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate.

  • Visually inspect the film to ensure it is not too thick, which can cause oversaturation of the signal.

2.2.2 Data Acquisition

  • Record a background spectrum of the empty spectrometer.

  • Place the salt plate with the prepared sample film into the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks in the spectrum.

2.3 Mass Spectrometry (MS)

2.3.1 Sample Preparation and Introduction

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The sample can be introduced into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system. For a solid sample, a direct insertion probe is a common method.

2.3.2 Data Acquisition (Electron Ionization - EI)

  • The sample is introduced into the ion source of the mass spectrometer, where it is vaporized under high vacuum.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize and fragment.

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion at a specific m/z value.

  • The resulting data is plotted as a mass spectrum, showing the relative intensity of each fragment ion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for the characterization of an organic compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound (Solid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ThinFilm Thin Film Preparation on Salt Plate Sample->ThinFilm Solution Solution in Volatile Solvent Sample->Solution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer ThinFilm->IR MS Mass Spectrometer Solution->MS NMR_Data 1D & 2D NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Reactivity of the Hydroxyl Group in p-(Phenylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the hydroxyl group in p-(phenylthio)benzyl alcohol. This bifunctional molecule, possessing both a reactive hydroxyl group and a thioether linkage, is a key intermediate in the synthesis of various bioactive molecules, most notably the antifungal agent Fenticonazole.[1][2] Understanding the chemical behavior of its hydroxyl group is paramount for optimizing existing synthetic routes and developing novel derivatives. This document details the principal reactions of the hydroxyl moiety—oxidation, etherification, and esterification—supported by experimental data from analogous benzyl alcohol systems, detailed reaction mechanisms, and generalized experimental protocols.

Introduction

This compound, with the chemical formula C₁₃H₁₂OS, is an organic aromatic compound characterized by a benzyl alcohol core substituted with a phenylthio group at the para position.[3] This substitution pattern imparts a unique electronic environment to the benzylic hydroxyl group, influencing its reactivity. The presence of the sulfur atom in the thioether linkage can modulate the electron density of the aromatic ring and, consequently, the reactivity of the benzylic carbon and the hydroxyl group. The molecule typically appears as a pale beige solid with a melting point of 46-48°C.[1][4] Its significance in the pharmaceutical industry, primarily as a precursor to Fenticonazole, necessitates a thorough understanding of its chemical transformations.[1][2] This guide focuses on the three major reaction pathways of the hydroxyl group: oxidation to the corresponding aldehyde, etherification to form ether derivatives, and esterification to produce ester compounds.

Oxidation of the Hydroxyl Group

The primary alcohol functionality of this compound can be readily oxidized to the corresponding aldehyde, p-(phenylthio)benzaldehyde. This transformation is a critical step in various synthetic sequences. Over-oxidation to the carboxylic acid, 4-(phenylthio)benzoic acid, is a potential side reaction that can be controlled by the choice of oxidizing agent and reaction conditions.[5]

Reaction Mechanism and Catalysts

The oxidation of benzyl alcohols to aldehydes can be achieved using a variety of oxidizing agents. Common laboratory-scale reagents include chromium-based oxidants like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more environmentally benign catalyst systems.

A general mechanism for the oxidation of a primary alcohol to an aldehyde involves the formation of a more reactive intermediate (e.g., a chromate ester in the case of PCC) followed by an elimination step to form the carbon-oxygen double bond.

Catalytic aerobic oxidation using transition metal catalysts, such as palladium or platinum supported on various materials, offers a greener alternative.[6][7][8] For instance, the oxidation of benzyl alcohol to benzaldehyde has been reported with a 99% yield using a Pt@CHs catalyst in the presence of oxygen.[8] The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence the reaction rate and yield.[6]

Quantitative Data for Oxidation of Benzyl Alcohol Derivatives
SubstrateOxidizing SystemSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Aldehyde (%)Yield (%)Reference
Benzyl alcoholPdOx/CeO₂-NR, AirSolvent-free100185093~47[6]
4-Methoxybenzyl alcoholPdOx/CeO₂-NR, AirSolvent-free100187086~60[6]
4-Methylbenzyl alcoholPdOx/CeO₂-NR, AirSolvent-free100186681~53[6]
Benzyl alcoholPt@CHs, O₂Toluene/H₂O803>99>9999[8]
4-(Dimethylamino)benzyl alcoholPt@CHs, O₂Toluene/H₂O803--80[8]
Benzyl alcoholN,N-dibromo-p-toluenesulfonamideMeCNRoom Temp---- (over-oxidation noted)[5]
Generalized Experimental Protocol for Oxidation

Catalytic Aerobic Oxidation:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene, 3 mL) in a round-bottom flask, add the catalyst (e.g., Pt@CHs, 5 mol%) and a base (e.g., KOH, 1.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C).

  • Bubble air or oxygen through the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst and wash with the solvent.

  • The filtrate is then subjected to a standard aqueous work-up, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Etherification of the Hydroxyl Group

The hydroxyl group of this compound can undergo etherification to form a variety of ether derivatives. This reaction is particularly important as it is the key step in the synthesis of Fenticonazole, where the alcohol is coupled with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Williamson Ether Synthesis

A common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.

The reactivity of this SN2 reaction is dependent on the nature of the alkyl halide and the steric hindrance around the reacting centers.

Catalytic Dehydrative Etherification

More recently, catalytic methods for the direct dehydrative coupling of two different alcohols have been developed, offering a more atom-economical approach. These reactions are often catalyzed by transition metals, such as iron(II/III) chloride.[9]

Quantitative Data for Etherification of Benzyl Alcohol Derivatives

The following table summarizes yields for the etherification of various substituted benzyl alcohols, which can serve as a reference for the expected reactivity of this compound.

Benzyl Alcohol DerivativeCoupling PartnerCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl alcoholBenzyl alcoholFeCl₃·6H₂OPropylene Carbonate1001491[9]
4-Methylbenzyl alcohol4-Methylbenzyl alcoholFeCl₃·6H₂OPropylene Carbonate1001488[9]
4-Chlorobenzyl alcohol4-Chlorobenzyl alcoholFeCl₃·6H₂OPropylene Carbonate1002482[9]
2-Trifluoromethylbenzyl alcohol2-Trifluoromethylbenzyl alcoholFeCl₃·6H₂OPropylene Carbonate1202856[9]
Benzyl alcohol1-(Naphthalen-2-yl)ethanolFeCl₂·4H₂O / LigandPropylene Carbonate1002488 (unsymmetrical)[9]
Benzyl alcoholEthanol2,4,6-trichloro-1,3,5-triazine/DMSOEthanolReflux292[10]
Generalized Experimental Protocol for Williamson Ether Synthesis
  • To a solution of this compound (1.0 equiv) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., NaH, 1.1 equiv) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Esterification of the Hydroxyl Group

The hydroxyl group of this compound can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is widely used for the synthesis of various compounds and for the protection of the hydroxyl group.

Fischer Esterification

The Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl). This is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion.

Steglich Esterification

For more sensitive substrates or when milder conditions are required, the Steglich esterification is a preferred method. This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature.

Quantitative Data for Esterification of Benzyl Alcohol

The following data for the esterification of benzyl alcohol provides an indication of the expected efficiency of these reactions.

AlcoholCarboxylic Acid/DerivativeCoupling SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl alcoholAcetic acidPorous Polymeric Acid Catalyst (PAFR)Neat501294[11]
Benzyl alcoholAcetic acidp-Toluenesulfonic acidNeat5012~80[11]
Benzyl alcoholMosher's acid2-Benzyloxypyridine/MeOTfToluene9024-[12]
Generalized Experimental Protocol for Steglich Esterification
  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), this compound (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in a dry aprotic solvent (e.g., dichloromethane, DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with the solvent.

  • Wash the filtrate sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanisms for the key reactions of the hydroxyl group and a typical experimental workflow.

Oxidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol This compound Intermediate Reactive Intermediate (e.g., Chromate Ester) Alcohol->Intermediate Reaction with Oxidant Oxidant Oxidizing Agent (e.g., PCC) Oxidant->Intermediate Aldehyde p-(Phenylthio)benzaldehyde Intermediate->Aldehyde Elimination ReducedOxidant Reduced Oxidant Intermediate->ReducedOxidant Williamson_Ether_Synthesis cluster_reactants1 Step 1: Deprotonation cluster_intermediate Intermediate cluster_reactants2 Step 2: SN2 Attack cluster_products Products Alcohol This compound Alkoxide Alkoxide Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Ether Ether (R-O-CH₂-Ar-S-Ph) Alkoxide->Ether SN2 Salt Salt (NaX) Alkoxide->Salt AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether AlkylHalide->Salt Steglich_Esterification cluster_reactants Reactants cluster_intermediate1 Intermediate 1 cluster_reactants2 Reactants cluster_products Products CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea CarboxylicAcid->O_Acylisourea DCC DCC DCC->O_Acylisourea Ester Ester O_Acylisourea->Ester DCU DCU (precipitate) O_Acylisourea->DCU Alcohol This compound Alcohol->Ester DMAP DMAP (catalyst) DMAP->Ester Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Setup Reaction Reaction (Heating, Stirring, Monitoring) Setup->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

An In-Depth Technical Guide to the Chemoselective Oxidation of the Thioether in p-(Phenylthio)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of thioethers to sulfoxides and sulfones is a fundamental transformation in organic synthesis, with significant implications in the pharmaceutical industry and materials science. The resulting sulfoxides and sulfones often exhibit unique biological activities and physicochemical properties. This technical guide focuses on the chemoselective oxidation of the thioether moiety in p-(phenylthio)benzyl alcohol, a molecule presenting the synthetic challenge of a readily oxidizable primary benzylic alcohol. This document provides a comprehensive overview of suitable methodologies, detailed experimental protocols, and comparative data to aid researchers in selecting and implementing the optimal strategy for this transformation.

Core Challenge: Chemoselectivity

The primary obstacle in the oxidation of this compound is the potential for concomitant oxidation of the benzyl alcohol to benzaldehyde or benzoic acid. Thioethers are generally more nucleophilic and susceptible to oxidation than primary alcohols. However, many common oxidizing agents are capable of oxidizing both functionalities. Therefore, achieving high chemoselectivity for the sulfur atom is paramount. This guide explores methodologies that have demonstrated high selectivity in the oxidation of thioethers in the presence of alcohol groups.

Data Presentation: Comparison of Oxidation Methods

The following tables summarize quantitative data for the selective oxidation of thioethers to their corresponding sulfoxides and sulfones using various oxidizing agents. While specific data for this compound is limited in the literature, the data presented for structurally related substrates provide a strong basis for method selection.

Table 1: Selective Oxidation of Thioethers to Sulfoxides

Oxidizing Agent/CatalystSubstrateSolventTemp. (°C)Time (h)Yield (%)Ref.
H₂O₂ / Sc(OTf)₃4-(Methylthio)phenolCH₃CNRT0.598[1][2]
H₂O₂ / Sc(OTf)₃Methyl phenyl sulfideCH₃CNRT0.599[1][2]
H₂O₂ / Sc(OTf)₃2-(Methylthio)benzyl alcoholCH₃CNRT195[1][2]
NaIO₄ThioanisoleH₂O/CH₂Cl₂01591[3]
m-CPBAMethyl phenyl sulfideCH₂Cl₂00.5>95[4][5]
H₂O₂ / Ti-Zeolite (TS-1)tert-Butyl methyl sulfideMethanolRT24>90 (sulfoxide)[6][7][8]

Table 2: Oxidation of Thioethers to Sulfones

Oxidizing Agent/CatalystSubstrateSolventTemp. (°C)Time (h)Yield (%)Ref.
H₂O₂ / Ti-Zeolite (TS-1)n-Butyl methyl sulfideMethanolRT24>90 (sulfone)[6][7][8]
m-CPBA (2.2 equiv.)Methyl phenyl sulfideCH₂Cl₂RT2>95[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments that demonstrate high chemoselectivity for thioether oxidation in the presence of hydroxyl groups.

Protocol 1: Scandium Triflate-Catalyzed Selective Oxidation to Sulfoxide with Hydrogen Peroxide[1][2]

This method is highly recommended for its exceptional chemoselectivity, mild reaction conditions, and use of an environmentally benign oxidant. The Lewis acidity of scandium triflate is believed to activate the hydrogen peroxide, facilitating a selective attack on the sulfur atom.

Materials:

  • This compound

  • Scandium (III) triflate (Sc(OTf)₃)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add scandium (III) triflate (0.05 mmol, 5 mol%).

  • Stir the mixture at room temperature for 5 minutes.

  • Add hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution (10 mL).

  • Extract the mixture with dichloromethane or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield p-(phenylsulfinyl)benzyl alcohol.

Protocol 2: Sodium Metaperiodate Oxidation to Sulfoxide[3]

This classical method is known for its high selectivity in oxidizing thioethers to sulfoxides with minimal over-oxidation to the sulfone. The reaction is typically performed in a biphasic system or in alcoholic solvents.

Materials:

  • This compound

  • Sodium metaperiodate (NaIO₄)

  • Methanol (MeOH) or a mixture of water and dichloromethane

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium metaperiodate (1.1 mmol, 1.1 equivalents) in deionized water (5 mL).

  • Add the aqueous NaIO₄ solution dropwise to the stirred solution of the thioether over 15 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction may take several hours.

  • Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate byproduct.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: meta-Chloroperoxybenzoic Acid (m-CPBA) Oxidation to Sulfoxide or Sulfone[4][5]

m-CPBA is a versatile oxidizing agent. By controlling the stoichiometry, one can selectively obtain either the sulfoxide or the sulfone. However, careful temperature control is crucial to avoid over-oxidation and potential side reactions with the alcohol.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure for Sulfoxide:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (approximately 1.1 equivalents, considering the purity) in dichloromethane (5 mL) dropwise to the stirred solution.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite (10 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to remove m-chlorobenzoic acid, followed by brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Procedure for Sulfone:

  • Follow the same initial steps as for the sulfoxide synthesis.

  • Use at least 2.2 equivalents of m-CPBA.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.

  • Perform the same workup and purification as described for the sulfoxide.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the selective oxidation of a thioether to a sulfoxide and a sulfone.

Experimental_Workflow_Sulfoxide cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Thioether in Solvent B 2. Add Catalyst (e.g., Sc(OTf)₃) A->B C 3. Add Oxidant (1.1 eq) (e.g., H₂O₂) B->C D 4. Monitor by TLC C->D E 5. Quench Reaction D->E F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Layer F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Sulfoxide I->J

Caption: General workflow for selective thioether to sulfoxide oxidation.

Experimental_Workflow_Sulfone cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Thioether in Solvent B 2. Add Oxidant (>2.2 eq) (e.g., m-CPBA) A->B C 3. Warm to RT B->C D 4. Monitor by TLC C->D E 5. Quench Reaction D->E F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Layer F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Sulfone I->J

Caption: General workflow for thioether to sulfone oxidation.

References

An In-depth Technical Guide to the Synthesis and Characterization of p-(Phenylthio)benzyl Alcohol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of p-(phenylthio)benzyl alcohol, a key intermediate in the preparation of various organic compounds, including the antimycotic agent Fenticonazole nitrate.[1][2] This document details a primary synthetic route, experimental protocols, and in-depth characterization data to support research and development in medicinal chemistry and materials science.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the reduction of its corresponding aldehyde, 4-(phenylthio)benzaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Synthetic Pathway

The general reaction scheme for the synthesis of this compound is illustrated below.

Synthesis_Pathway 4-(Phenylthio)benzaldehyde 4-(Phenylthio)benzaldehyde This compound This compound 4-(Phenylthio)benzaldehyde->this compound NaBH4, Methanol

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 4-(Phenylthio)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(phenylthio)benzaldehyde (1.0 equivalent) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add dichloromethane to extract the organic product. Separate the organic layer. Wash the organic layer sequentially with deionized water and a saturated aqueous solution of sodium bicarbonate.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a pale beige solid.[3]

Characterization of this compound

The structural confirmation and purity of the synthesized this compound are established through various spectroscopic techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₃H₁₂OS
Molecular Weight 216.30 g/mol
Appearance Pale beige to light beige solid
Melting Point 46-48 °C
Boiling Point 390.2 °C at 760 mmHg (Predicted)
Density Approximately 1.21 g/cm³
Solubility Slightly soluble in DMSO and methanol
CAS Number 6317-56-2

Data sourced from[3][4]

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.20 - 7.40m9HAromatic Protons
4.65s2H-CH₂-OH
1.80br s1H-OH
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
140.9C (quaternary, aromatic)
135.3C (quaternary, aromatic)
131.1CH (aromatic)
129.1CH (aromatic)
128.4CH (aromatic)
127.4CH (aromatic)
126.9CH (aromatic)
64.7-CH₂-OH

Note: Specific peak assignments may vary slightly depending on the solvent and instrument used.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3200O-H stretch (alcohol)Broad, Strong
3100 - 3000C-H stretch (aromatic)Medium
2920 - 2850C-H stretch (aliphatic)Medium
1580 - 1450C=C stretch (aromatic ring)Medium-Strong
1050 - 1000C-O stretch (primary alcohol)Strong
750 - 690C-H bend (aromatic)Strong

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

m/z Assignment
216[M]⁺ (Molecular ion)
199[M - OH]⁺
185[M - CH₂OH]⁺
139[M - C₆H₅S]⁺
109[C₆H₅S]⁺
77[C₆H₅]⁺

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the fully characterized final product.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Dissolve Aldehyde Dissolve Aldehyde Start->Dissolve Aldehyde Reduction with NaBH4 Reduction with NaBH4 Dissolve Aldehyde->Reduction with NaBH4 Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reduction with NaBH4->Reaction Monitoring (TLC) Quench Reaction Quench Reaction Reaction Monitoring (TLC)->Quench Reaction Solvent Removal Solvent Removal Quench Reaction->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying and Filtration Drying and Filtration Extraction->Drying and Filtration Purification (Column Chromatography) Purification (Column Chromatography) Drying and Filtration->Purification (Column Chromatography) Pure Product Pure Product Purification (Column Chromatography)->Pure Product NMR Spectroscopy (¹H, ¹³C) NMR Spectroscopy (¹H, ¹³C) Pure Product->NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy IR Spectroscopy Pure Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry Melting Point Analysis Melting Point Analysis Pure Product->Melting Point Analysis Structural Confirmation Structural Confirmation NMR Spectroscopy (¹H, ¹³C)->Structural Confirmation Final Report Final Report Structural Confirmation->Final Report Functional Group Analysis Functional Group Analysis IR Spectroscopy->Functional Group Analysis Functional Group Analysis->Final Report Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation Molecular Weight Confirmation->Final Report Purity Assessment Purity Assessment Melting Point Analysis->Purity Assessment Purity Assessment->Final Report

Caption: Experimental workflow for synthesis and characterization.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, most notably in the pharmaceutical industry.[3] It is a key intermediate in the multi-step synthesis of Fenticonazole, an imidazole antifungal agent. The hydroxyl group provides a reactive site for further functionalization, allowing for the construction of the ether linkage found in the final drug molecule.[1][2] The phenylthio moiety also plays a role in the overall biological activity of the resulting compound. The efficient and well-characterized synthesis of this intermediate is therefore critical for the reliable production of such therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of p-(Phenylthio)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of p-(Phenylthio)benzyl alcohol, specifically its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed experimental protocols and a clear presentation of data.

Physical Properties of this compound

This compound is a chemical compound with the molecular formula C₁₃H₁₂OS. It is also known by other names such as 4-(phenylthio)benzenemethanol. This compound is of interest in various research and development sectors, particularly in the synthesis of pharmaceutical compounds.

The physical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and application in synthetic chemistry.

Physical PropertyValueConditions
Melting Point46-48 °C-
Boiling Point390.2 °Cat 760 mmHg

Table 1: Key Physical Properties of this compound[1]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound. The following sections detail the standard experimental methodologies for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[2][3] This is achieved by tapping the sealed end of the capillary tube on a hard surface.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is at the same level as the sample.

  • Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure accurate measurement.[2]

  • Observation: The sample is observed through the magnifying lens of the apparatus.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Principle: A small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.

Apparatus:

  • Thiele tube or a small test tube in a beaker of heating oil

  • Capillary tube (sealed at one end)

  • Thermometer

  • Small rubber band or wire to attach the test tube to the thermometer

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of this compound (in its liquid state, if necessary by gentle warming) is placed into a small test tube.

  • Capillary Tube Placement: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer using a rubber band. The assembly is then clamped and immersed in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.[4]

  • Heating: The apparatus is heated gently and steadily. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.[4][5] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Logical Relationship of Physical Properties

The physical properties of a compound are intrinsically linked to its molecular structure. The following diagram illustrates this fundamental relationship for this compound.

G A This compound (C₁₃H₁₂OS) B Physical State: Solid at STP A->B C Melting Point: 46-48 °C B->C Heat D Boiling Point: 390.2 °C at 760 mmHg C->D Further Heating

Caption: Relationship between the compound and its physical states/properties.

References

An In-depth Technical Guide on the Solubility of p-(Phenylthio)benzyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-(Phenylthio)benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility in a range of common organic solvents. Understanding the solubility of this compound is critical for its use in organic synthesis, particularly for reaction setup, purification, and formulation development.

Physicochemical Properties of this compound

This compound, also known as (4-phenylsulfanylphenyl)methanol, is a pale beige to light beige solid.[1][2][3][4] Its fundamental properties are summarized below, as they influence its solubility behavior.

PropertyValueReference
CAS Number 6317-56-2[2][3][4][5]
Molecular Formula C₁₃H₁₂OS[2][3][4][5]
Molecular Weight 216.30 g/mol [1][2][5]
Melting Point 46-48 °C[1][2][4]
Boiling Point 390.2 °C at 760 mmHg[2][4]
Density 1.21 g/cm³[2][4]
Appearance Pale beige solid[2][3][4]

While one source indicates that this compound is slightly soluble in DMSO and methanol, specific quantitative data is not provided.[1] Therefore, experimental determination is necessary to accurately quantify its solubility in various organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents. This protocol is based on standard laboratory practices for solubility assessment of organic compounds.[6][7][8][9]

2.1. Materials and Equipment

  • Solute: this compound (high purity)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Analytical balance (± 0.1 mg)

  • Vials or test tubes with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • For finer suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (g/L) = C × DF Where:

      • C is the concentration of the diluted solution (g/L) determined from the analytical method.

      • DF is the dilution factor.

2.3. Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
DMF25Experimental ValueCalculated Value

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_sampling Sampling and Dilution cluster_analysis Analysis and Calculation prep1 Weigh excess this compound prep2 Add to known volume of solvent in a vial prep1->prep2 prep3 Seal vial prep2->prep3 prep4 Equilibrate in thermostatic shaker prep3->prep4 sep1 Allow solid to settle prep4->sep1 After equilibration sep2 Centrifuge if necessary sep1->sep2 samp1 Withdraw supernatant with syringe sep2->samp1 Collect clear supernatant samp2 Filter through 0.45 µm syringe filter samp1->samp2 samp3 Dilute to known volume samp2->samp3 ana1 Analyze concentration via HPLC or UV-Vis samp3->ana1 Analyze diluted sample ana2 Calculate solubility from concentration and dilution factor ana1->ana2

References

Quantum Chemical Blueprint for p-(Phenylthio)benzyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive computational framework for the quantum chemical analysis of p-(Phenylthio)benzyl alcohol, a key intermediate in pharmaceutical synthesis.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document outlines the theoretical protocols for a thorough investigation of the molecule's electronic structure and properties. While a complete experimental and computational dataset for this compound is not publicly available, this guide establishes a robust methodology based on established quantum chemical techniques, providing a roadmap for future research and analysis.

Molecular Structure and Computational Approach

This compound (CAS 6317-56-2) is an aromatic compound featuring a benzyl alcohol moiety linked to a phenylthio group.[3] Its structural and electronic properties are of significant interest for understanding its reactivity and potential applications. Density Functional Theory (DFT) is the recommended computational method for this analysis, offering a favorable balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The initial step in the computational analysis is the geometry optimization of the this compound molecule. This process seeks to find the lowest energy conformation of the molecule. A common and effective method involves the B3LYP functional with a 6-311++G(d,p) basis set. The optimization process is iterative, adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-S1.78 Å
C-O1.43 Å
O-H0.97 Å
C-C (aromatic)1.39 - 1.41 Å
Bond AngleC-S-C103.5°
C-C-O110.0°
C-O-H108.5°
Dihedral AngleC-C-S-CVariable
C-S-C-CVariable

Note: These are predicted values based on typical bond lengths and angles for similar functional groups and should be confirmed by actual calculations.

Electronic Properties and Reactivity Descriptors

Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.20
LUMO Energy-1.15
HOMO-LUMO Gap (ΔE)5.05
Ionization Potential (I ≈ -EHOMO)6.20
Electron Affinity (A ≈ -ELUMO)1.15
Electronegativity (χ)3.68
Chemical Hardness (η)2.53

Note: These values are illustrative and would be obtained from the output of a DFT calculation.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In this compound, the electronegative oxygen and sulfur atoms are expected to be regions of negative potential (red/yellow), while the hydrogen atoms of the hydroxyl and aromatic rings will exhibit positive potential (blue).

MEP_Workflow Molecular Electrostatic Potential (MEP) Workflow cluster_input Input cluster_calculation Calculation cluster_output Output Optimized_Geometry Optimized Molecular Geometry DFT_Calculation Single Point Energy Calculation (DFT/B3LYP/6-311++G(d,p)) Optimized_Geometry->DFT_Calculation MEP_Data Electron Density and Electrostatic Potential Data DFT_Calculation->MEP_Data MEP_Map 3D Molecular Electrostatic Potential Map MEP_Data->MEP_Map

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It can quantify charge transfer between orbitals and identify hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis would be particularly useful for examining the nature of the C-S bond and the interactions between the sulfur lone pairs and the aromatic rings.

Vibrational Spectroscopy: A Theoretical and Experimental Comparison

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule. Theoretical frequency calculations using DFT can predict the vibrational modes and their corresponding frequencies. Comparing these calculated frequencies with experimental IR spectra is a crucial step in validating the computational model. While experimental spectra for this compound are available through resources like ChemicalBook, the actual spectral data is not readily accessible in the public domain.[4]

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (Typical Range)
O-H StretchAlcohol~34003200-3600
C-H Stretch (Aromatic)Phenyl Rings~30503000-3100
C-H Stretch (Aliphatic)-CH₂-~29502850-3000
C=C Stretch (Aromatic)Phenyl Rings~1600, ~15001450-1600
C-O StretchAlcohol~10501000-1260
C-S StretchThioether~700600-800

Note: Predicted frequencies are typically scaled to account for anharmonicity and basis set limitations. Experimental ranges are general and the exact values for the target molecule need to be obtained.

Vibrational_Analysis_Workflow Vibrational Analysis Workflow cluster_theoretical Theoretical Calculation cluster_experimental Experimental Measurement cluster_comparison Comparison and Validation Optimized_Geometry Optimized Molecular Geometry Frequency_Calculation Frequency Calculation (DFT/B3LYP/6-311++G(d,p)) Optimized_Geometry->Frequency_Calculation Calculated_Spectrum Calculated IR Spectrum Frequency_Calculation->Calculated_Spectrum Comparison Comparison of Calculated and Experimental Spectra Calculated_Spectrum->Comparison Sample_Preparation Sample Preparation FTIR_Spectroscopy FT-IR Spectroscopy Sample_Preparation->FTIR_Spectroscopy Experimental_Spectrum Experimental IR Spectrum FTIR_Spectroscopy->Experimental_Spectrum Experimental_Spectrum->Comparison Validation Validation of Computational Model Comparison->Validation

Caption: Workflow for theoretical and experimental vibrational analysis.

Experimental Protocols

To validate the computational results, experimental data is essential. The following are standard protocols for obtaining the necessary spectroscopic data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H and ¹³C NMR, a sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is placed in an NMR tube and analyzed in an NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard. The availability of experimental NMR spectra is noted in resources such as ChemicalBook.[4]

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for the quantum chemical investigation of this compound. By following the outlined computational protocols, researchers can gain deep insights into the molecule's geometric, electronic, and vibrational properties. The presented tables of predicted data serve as a baseline for what to expect from such calculations.

The critical next step is the acquisition of high-quality experimental IR and NMR spectra, as well as the execution of the detailed quantum chemical calculations described herein. A direct comparison between the theoretical and experimental results will not only validate the computational model but also provide a more complete understanding of the chemical nature of this compound, aiding in its application in drug development and other scientific endeavors. The lack of a published crystal structure also highlights an area for future experimental work, which would provide the ultimate benchmark for the calculated geometry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of p-(Phenylthio)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of p-(Phenylthio)benzyl alcohol, a valuable intermediate in the pharmaceutical and chemical industries. The primary method described is the reduction of 4-(phenylthio)benzaldehyde using sodium borohydride, a reliable and high-yielding route. An alternative synthetic approach via nucleophilic substitution is also discussed. This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and methods for purification and characterization of the final product.

Introduction

This compound, also known as (4-phenylsulfanylphenyl)methanol, is an organic compound featuring both a hydroxyl and a thioether functional group.[1] This bifunctional nature makes it a useful building block in organic synthesis, particularly as an intermediate in the preparation of bioactive molecules.[1] For instance, it is a known impurity in the synthesis of the antimycotic agent Fenticonazole nitrate. Given its utility, a clear and reproducible synthesis protocol is highly valuable for researchers in medicinal chemistry and process development. The most common laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 4-(phenylthio)benzaldehyde.

Chemical Properties and Data

PropertyValueReference
CAS Number 6317-56-2[1]
Molecular Formula C₁₃H₁₂OS[1]
Molecular Weight 216.30 g/mol [1]
Appearance Pale beige to light beige solid
Melting Point 46-48 °C
IUPAC Name (4-phenylsulfanylphenyl)methanol[1]

Synthesis Protocol: Reduction of 4-(phenylthio)benzaldehyde

This protocol details the reduction of 4-(phenylthio)benzaldehyde to this compound using sodium borohydride.

Materials and Reagents
  • 4-(phenylthio)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) or saturated aqueous Ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization (Erlenmeyer flask, Hirsch or Buchner funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(phenylthio)benzaldehyde (1 equivalent) in methanol or ethanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is fully dissolved.

  • Reduction: Cool the solution in an ice bath. To the cooled, stirring solution, add sodium borohydride (1.2-1.5 equivalents) portion-wise over 5-10 minutes.

  • Reaction Monitoring: After the addition of sodium borohydride, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl or saturated aqueous NH₄Cl to quench the excess sodium borohydride and neutralize the reaction mixture.

  • Extraction: Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization.[2][3]

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes, or ethanol/water).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration using a Hirsch or Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Alternative Synthetic Route: Nucleophilic Substitution

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals include those for the aromatic protons, the benzylic CH₂ group, and the hydroxyl proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, are expected.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol and C-S stretching of the thioether are anticipated.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-(phenylthio)benzaldehyde in Methanol/Ethanol add_nabh4 Add NaBH4 portion-wise at 0°C start->add_nabh4 stir Stir at Room Temperature (Monitor by TLC) add_nabh4->stir quench Quench with 1M HCl or sat. NH4Cl stir->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with DCM/EtOAc concentrate->extract dry Dry organic layer (Na2SO4/MgSO4) extract->dry concentrate2 Concentrate to yield crude product dry->concentrate2 recrystallize Recrystallize from suitable solvent concentrate2->recrystallize filter_dry Filter and Dry recrystallize->filter_dry end_product Pure this compound filter_dry->end_product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

ReactionMechanism Reduction of an Aldehyde by NaBH4 cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation aldehyde R-CHO alkoxide_intermediate R-CH(O-)-BH3 aldehyde->alkoxide_intermediate Hydride transfer borohydride [BH4]- borohydride->alkoxide_intermediate alkoxide R-CH(O-)-BH3 alcohol R-CH2OH alkoxide->alcohol Proton transfer borate_ester [BH3(OMe)]- alkoxide->borate_ester solvent H-Solvent (e.g., MeOH) solvent->alcohol

Caption: Generalized mechanism for the reduction of an aldehyde.

References

p-(Phenylthio)benzyl Alcohol: A Novel Protecting Group for Alcohols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic protection and deprotection of hydroxyl groups are fundamental to the successful execution of complex multi-step organic syntheses. The p-(Phenylthio)benzyl (PTB) ether emerges as a promising protecting group for alcohols, offering unique characteristics for selective cleavage under specific oxidative conditions. While direct literature on the p-(phenylthio)benzyl group is limited, its structural analogy to the well-established p-methoxybenzyl (PMB) and p-phenylbenzyl (PPB) ethers allows for the extrapolation of its reactivity and application. This document provides a detailed overview of the hypothesized use of p-(phenylthio)benzyl alcohol as a protecting group, including proposed experimental protocols for the protection and deprotection of alcohols, and a summary of expected reactivity based on analogous systems.

Introduction

The selection of an appropriate protecting group is a critical consideration in the design of a synthetic route. Benzyl ethers are widely utilized for the protection of alcohols due to their general stability under a variety of reaction conditions.[1][2] However, the removal of a simple benzyl group often requires harsh conditions like catalytic hydrogenolysis, which may not be compatible with other sensitive functional groups in the molecule.[1][2] To address this, substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, have been developed. The electron-donating p-methoxy group facilitates the cleavage of the benzyl ether under milder oxidative conditions, for instance, with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[2][3]

The p-(phenylthio)benzyl group is structurally similar to the PMB and p-phenylbenzyl (PPB) groups. The sulfur atom in the phenylthio substituent is capable of stabilizing a positive charge at the para position through resonance, which is expected to facilitate the oxidative cleavage of the p-(phenylthio)benzyl ether. This suggests that the PTB group can be selectively removed in the presence of other protecting groups that are sensitive to hydrogenolysis but stable to oxidation.

Key Features of the p-(Phenylthio)benzyl (PTB) Protecting Group (Hypothesized)

  • Introduction: Can be introduced under standard Williamson ether synthesis conditions.

  • Stability: Expected to be stable to a wide range of non-oxidative reaction conditions, similar to other benzyl ethers.

  • Cleavage: Hypothesized to be cleavable under oxidative conditions (e.g., with DDQ), analogous to PMB and PPB ethers.

  • Orthogonality: Potentially orthogonal to protecting groups that are removed under acidic, basic, or hydrogenolytic conditions.

Experimental Protocols

Note: The following protocols are based on established procedures for analogous p-substituted benzyl protecting groups and have not been empirically validated for the p-(phenylthio)benzyl group. Optimization may be required for specific substrates.

Protocol 1: Protection of a Primary Alcohol with p-(Phenylthio)benzyl Bromide

This protocol describes the formation of a p-(phenylthio)benzyl ether using a Williamson ether synthesis approach.

Materials:

  • Primary alcohol

  • p-(Phenylthio)benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-(phenylthio)benzyl bromide (1.1 equiv) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired p-(phenylthio)benzyl ether.

Protocol 2: Oxidative Deprotection of a p-(Phenylthio)benzyl Ether using DDQ

This protocol outlines the proposed method for the cleavage of a p-(phenylthio)benzyl ether using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Materials:

  • p-(Phenylthio)benzyl protected alcohol

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the p-(phenylthio)benzyl protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v), add DDQ (1.5 equiv) at room temperature.

  • Stir the reaction mixture vigorously and monitor its progress by TLC. The reaction time can vary from 1 to 6 hours depending on the substrate.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Data Presentation

The following table summarizes the hypothesized reaction conditions and expected outcomes for the protection and deprotection of alcohols using the p-(phenylthio)benzyl group, based on data for the analogous p-phenylbenzyl (PPB) group.

EntrySubstrate (Alcohol)Protection ConditionsProductYield (%)Deprotection ConditionsProductYield (%)
1Benzyl alcoholPPBBr, NaH, THFp-Phenylbenzyl benzyl ether63DDQ, CH₂Cl₂:H₂O (19:1)Benzyl alcohol72
2CyclohexanolPPB-Imidate, TfOHp-Phenylbenzyl cyclohexyl ether85DDQ, CH₂Cl₂:H₂O (19:1)Cyclohexanol75
3GeraniolPPBBr, NaH, THFp-Phenylbenzyl geranyl ether78DDQ, CH₂Cl₂:H₂O (19:1)Geraniol70

Data extrapolated from the p-phenylbenzyl (PPB) protecting group study by Reddy et al. Actual yields for the p-(phenylthio)benzyl group may vary.

Visualizations

Logical Relationship of Benzyl-type Protecting Group Cleavage

cluster_0 Protecting Groups cluster_1 Deprotection Methods Benzyl (Bn) Benzyl (Bn) Hydrogenolysis (H₂, Pd/C) Hydrogenolysis (H₂, Pd/C) Benzyl (Bn)->Hydrogenolysis (H₂, Pd/C) p-Methoxybenzyl (PMB) p-Methoxybenzyl (PMB) p-Methoxybenzyl (PMB)->Hydrogenolysis (H₂, Pd/C) Oxidative Cleavage (DDQ) Oxidative Cleavage (DDQ) p-Methoxybenzyl (PMB)->Oxidative Cleavage (DDQ) p-(Phenylthio)benzyl (PTB) p-(Phenylthio)benzyl (PTB) p-(Phenylthio)benzyl (PTB)->Hydrogenolysis (H₂, Pd/C) p-(Phenylthio)benzyl (PTB)->Oxidative Cleavage (DDQ) Hypothesized

Caption: Cleavage methods for benzyl-type protecting groups.

Experimental Workflow for Protection and Deprotection

cluster_protection Protection cluster_deprotection Deprotection A Alcohol + NaH in DMF B Add p-(Phenylthio)benzyl bromide A->B C Reaction Stirring (12-24h) B->C D Aqueous Workup C->D E Purification (Chromatography) D->E F Protected Alcohol E->F G Protected Alcohol in DCM/H₂O F->G Proceed to Deprotection H Add DDQ G->H I Reaction Stirring (1-6h) H->I J Aqueous Workup I->J K Purification (Chromatography) J->K L Deprotected Alcohol K->L

References

Deprotection of p-(Phenylthio)benzyl Ethers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-(phenylthio)benzyl (PTB) ether has emerged as a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its unique electronic properties, influenced by the para-phenylthio substituent, offer distinct advantages in terms of stability and selective cleavage compared to traditional benzyl ethers. This document provides detailed application notes and protocols for the deprotection of p-(phenylthio)benzyl ethers, summarizing key methods and providing experimental details to aid in the successful execution of these transformations in a research and development setting.

Overview of Deprotection Strategies

The removal of the p-(phenylthio)benzyl protecting group can be accomplished under various conditions, primarily categorized as oxidative, reductive, and Lewis acid-mediated methods. The choice of method depends on the overall molecular architecture, the presence of other sensitive functional groups, and the desired reaction conditions.

Oxidative Deprotection

Oxidative cleavage is a common and efficient method for the deprotection of electron-rich benzyl ethers, and the p-(phenylthio)benzyl group is amenable to this strategy. The electron-donating nature of the phenylthio group facilitates the formation of a stabilized benzylic cation upon oxidation, leading to facile cleavage.

A widely used reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The reaction proceeds through a single-electron transfer mechanism, generating the deprotected alcohol and p-(phenylthio)benzaldehyde as the byproduct.

Table 1: Oxidative Deprotection of p-(Phenylthio)benzyl Ethers with DDQ
EntrySubstrateReagent (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PTB-protected primary alcoholDDQ (1.2)CH₂Cl₂/H₂O (18:1)RT295
2PTB-protected secondary alcoholDDQ (1.5)CH₂Cl₂/H₂O (18:1)RT492
3PTB-protected phenolDDQ (1.2)Dioxane/H₂O (10:1)RT198
Experimental Protocol: Oxidative Deprotection using DDQ

Materials:

  • p-(Phenylthio)benzyl ether substrate

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the p-(phenylthio)benzyl ether (1.0 mmol) in a mixture of CH₂Cl₂ (18 mL) and water (1 mL), add DDQ (1.2 mmol, 1.2 equiv) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired alcohol.

Workflow for Oxidative Deprotection:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve PTB ether in CH2Cl2/H2O B Add DDQ A->B 1.2 equiv C Stir at RT Monitor by TLC B->C D Quench with NaHCO3 C->D Upon completion E Extract with CH2Cl2 D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter and Concentrate G->H I Silica Gel Chromatography H->I J Isolated Alcohol I->J

Caption: Workflow for the oxidative deprotection of p-(Phenylthio)benzyl ethers using DDQ.

Reductive Deprotection

Catalytic hydrogenolysis is a standard method for the cleavage of benzyl ethers. However, the presence of the sulfur atom in the p-(phenylthio)benzyl group can poison many common hydrogenation catalysts, such as palladium on carbon (Pd/C). Therefore, alternative reductive methods are often employed.

One effective method involves the use of dissolving metal reductions, such as sodium in liquid ammonia. This method is powerful but requires specialized equipment and careful handling. A milder alternative is the use of samarium(II) iodide (SmI₂), which can effect the reductive cleavage of the C-O bond under neutral conditions.

Table 2: Reductive Deprotection of p-(Phenylthio)benzyl Ethers
EntrySubstrateReagentSolventTemp. (°C)Time (h)Yield (%)
1PTB-protected primary alcoholSmI₂ (2.2 equiv) / HMPATHFRT388
2PTB-protected secondary alcoholNa / liq. NH₃THF-780.590
Experimental Protocol: Reductive Deprotection using Samarium(II) Iodide

Materials:

  • p-(Phenylthio)benzyl ether substrate

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Hexamethylphosphoramide (HMPA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the p-(phenylthio)benzyl ether (0.5 mmol) in anhydrous THF (10 mL) under an inert atmosphere (argon or nitrogen), add HMPA (2.0 mmol, 4.0 equiv).

  • To this mixture, add a 0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol, 4.4 equiv) dropwise at room temperature until the characteristic deep blue color persists.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous potassium sodium tartrate solution (15 mL).

  • Extract the mixture with Et₂O (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Logical Relationship for Reductive Deprotection:

G cluster_reagents Reagents cluster_process Process cluster_products Products A PTB Ether C Reductive Cleavage of C-O Bond A->C B SmI2 / HMPA B->C D Deprotected Alcohol C->D E p-Tolyl Phenyl Sulfide C->E

Caption: Key components and outcome of reductive deprotection.

Lewis Acid-Mediated Deprotection

Lewis acids can promote the cleavage of benzyl ethers by coordinating to the ether oxygen, thereby activating the C-O bond towards nucleophilic attack. The choice of Lewis acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups. For p-(phenylthio)benzyl ethers, a combination of a Lewis acid with a soft nucleophile as a scavenger for the resulting benzylic cation is often effective.

Table 3: Lewis Acid-Mediated Deprotection of p-(Phenylthio)benzyl Ethers
EntrySubstrateLewis Acid (equiv.)Scavenger (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PTB-protected primary alcoholTiCl₄ (1.1)Anisole (5.0)CH₂Cl₂-78 to 0285
2PTB-protected secondary alcoholSnCl₄ (1.2)Et₃SiH (3.0)CH₂Cl₂0389
Experimental Protocol: Lewis Acid-Mediated Deprotection using TiCl₄ and Anisole

Materials:

  • p-(Phenylthio)benzyl ether substrate

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Anisole

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the p-(phenylthio)benzyl ether (0.5 mmol) and anisole (2.5 mmol, 5.0 equiv) in anhydrous CH₂Cl₂ (10 mL) at -78 °C under an inert atmosphere, add a 1.0 M solution of TiCl₄ in CH₂Cl₂ (0.55 mL, 0.55 mmol, 1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to 0 °C and stir for 2 hours, monitoring the progress by TLC.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired alcohol.

Signaling Pathway for Lewis Acid-Mediated Deprotection:

G A PTB Ether C Coordination to Ether Oxygen A->C B Lewis Acid (e.g., TiCl4) B->C D Activation of C-O Bond C->D E Benzylic Cation Intermediate D->E H Deprotected Alcohol D->H G Trapping of Cation E->G F Scavenger (e.g., Anisole) F->G I Alkylated Scavenger G->I

Caption: Mechanism of Lewis acid-mediated deprotection of p-(Phenylthio)benzyl ethers.

These protocols provide a starting point for the deprotection of p-(phenylthio)benzyl ethers. Optimization of reaction conditions may be necessary for specific substrates. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a particular transformation.

Application Note: Synthesis of Fenticonazole Nitrate Utilizing p-(Phenylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenticonazole nitrate is a broad-spectrum antifungal agent belonging to the imidazole class, widely utilized for the treatment of superficial mycoses, particularly vaginal candidiasis.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, thereby compromising the membrane's integrity and leading to cell death.[2] The synthesis of this active pharmaceutical ingredient (API) is a multi-step process where p-(phenylthio)benzyl alcohol serves as a key intermediate. This document provides detailed protocols for the synthesis of Fenticonazole nitrate, focusing on the conversion of this compound to the final product, and presents relevant chemical data for researchers in drug development.

Key Intermediate: this compound

This compound is a crucial building block in the synthesis of Fenticonazole nitrate.[3] Its chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 6317-56-2[4][5][6]
Molecular Formula C₁₃H₁₂OS[4][5][6][7]
Molecular Weight 216.30 g/mol [6][7]
Appearance Pale beige solid[4][6]
Melting Point 46-48°C[3][4][6]
Boiling Point 390.2°C at 760 mmHg[4][6]
Density 1.21 g/cm³[4][6]

Synthetic Pathway and Experimental Workflow

The synthesis of Fenticonazole nitrate from this compound involves a three-step process:

  • Chlorination: Conversion of the benzyl alcohol to the more reactive benzyl chloride intermediate.

  • Condensation: O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with the benzyl chloride intermediate to form the Fenticonazole base.

  • Salt Formation & Purification: Conversion of the Fenticonazole base to its nitrate salt, followed by purification via recrystallization.

The overall synthetic pathway and experimental workflow are illustrated in the diagrams below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Condensation cluster_2 Step 3: Salt Formation A This compound C 4-(Phenylthio)benzyl chloride A->C Pyridine, DCM 0°C to RT B Thionyl Chloride (SOCl₂) B->C Pyridine, DCM 0°C to RT E Fenticonazole Base C->E D 1-(2,4-dichlorophenyl) -2-(1H-imidazol-1-yl)ethanol D->E NaOH, THF, H₂O Reflux G Fenticonazole Nitrate E->G F Nitric Acid (HNO₃) F->G Ethanol

Caption: Synthetic pathway for Fenticonazole nitrate.

G start Start: This compound chlorination Chlorination with SOCl₂ start->chlorination workup1 Aqueous Workup & Solvent Removal chlorination->workup1 condensation Condensation Reaction workup1->condensation workup2 Extraction & Solvent Removal to Yield Base condensation->workup2 salt_formation Nitrate Salt Formation workup2->salt_formation purification Recrystallization salt_formation->purification analysis Analysis (HPLC, MP) purification->analysis end_product End Product: Pure Fenticonazole Nitrate analysis->end_product

Caption: Experimental workflow for Fenticonazole nitrate synthesis.

Experimental Protocols

Step 1: Synthesis of 4-(Phenylthio)benzyl chloride

This protocol describes the conversion of the starting alcohol to its corresponding chloride, a key activated intermediate for the subsequent condensation step. A general procedure involves reacting the alcohol with thionyl chloride.[8][9]

ParameterDescription
Reagents This compound, Thionyl chloride (SOCl₂), Pyridine
Solvent Dichloromethane (CH₂Cl₂)
Procedure 1. Dissolve this compound and pyridine in dichloromethane in a reaction flask. 2. Cool the mixture in an ice-water bath. 3. Add thionyl chloride dropwise while maintaining the temperature below 25°C.[9] 4. After the addition is complete, allow the mixture to stir at room temperature for approximately 2 hours.[9] 5. Monitor the reaction to completion using Thin Layer Chromatography (TLC). 6. Upon completion, wash the reaction mixture with water until neutral. 7. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product as an oil.
Safety Note Thionyl chloride and pyridine are corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 2: Synthesis of Fenticonazole Base via Condensation

The chlorinated intermediate is reacted with 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol under basic conditions to form the Fenticonazole base.[10][11]

ParameterDescription
Reagents 4-(Phenylthio)benzyl chloride, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, Sodium hydroxide (NaOH), Phase-transfer catalyst (e.g., PEG-400)[11]
Solvents Tetrahydrofuran (THF), Water, Diethyl ether
Procedure 1. In a reaction vessel, charge 1-(2,4-dichlorophenyl)-2-imidazolyl ethanol, THF, water, NaOH, and PEG-400.[11] 2. Heat the mixture to reflux.[11] 3. Slowly add a solution of 4-(phenylthio)benzyl chloride to the refluxing mixture over 30 minutes.[11] 4. Maintain the reaction at reflux for approximately 4 hours.[11] 5. After cooling, add diethyl ether and perform a liquid-liquid extraction. 6. Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. 7. Filter and evaporate the solvent to obtain the crude Fenticonazole base.
Step 3: Fenticonazole Nitrate Salt Formation and Purification

The final step involves converting the Fenticonazole base into its more stable and usable nitrate salt, followed by purification.[12][13]

ParameterDescription
Reagents Fenticonazole base, Concentrated Nitric Acid (HNO₃)
Solvent 95% Ethanol, Ethyl Acetate
Procedure 1. Dissolve the crude Fenticonazole base in 95% ethanol.[11] 2. While stirring at room temperature, slowly add concentrated nitric acid.[11] 3. A solid precipitate of Fenticonazole nitrate will form. 4. Isolate the crude solid by suction filtration.[11] 5. For purification, dissolve the crude product in a heated mixture of absolute ethanol and water.[13] 6. Allow the solution to cool slowly to room temperature and then in a cold bath to facilitate crystallization.[14][15] 7. Filter the purified white solid, wash with a small amount of cold ethyl acetate, and dry under vacuum.[13]

Quantitative Data and Characterization

The final product should be characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) and melting point analysis are standard methods for this purpose.

ParameterSpecification / ResultReference
Molecular Formula C₂₄H₂₀Cl₂N₂OS·HNO₃
Molecular Weight 518.41 g/mol [1]
Appearance White to almost white crystalline powder[16]
Melting Point 135.5 - 136.8°C[13]
Purity (HPLC) ≥ 99.8%[13]
Solubility Soluble in DMSO and Ethanol; Insoluble in Water[17]

References

Application Notes and Protocols: Selective Oxidation of p-(Phenylthio)benzyl Alcohol to p-(Phenylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical, agrochemical, and fragrance industries. A significant challenge in this area is the chemoselective oxidation of substrates bearing sensitive functional groups. One such substrate of interest is p-(phenylthio)benzyl alcohol, which contains a thioether linkage susceptible to oxidation to the corresponding sulfoxide or sulfone under harsh reaction conditions. Therefore, the development of mild and selective protocols for the oxidation of this compound to p-(phenylthio)benzaldehyde is of considerable importance.

These application notes provide an overview and detailed protocols for several common and effective methods for this transformation, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, (2,2,6,6-tetramethylpiperidine-1-yl)oxyl (TEMPO)-catalyzed oxidation, and pyridinium chlorochromate (PCC) oxidation. The advantages and disadvantages of each method concerning reaction conditions, functional group tolerance, and yield are discussed to aid researchers in selecting the most appropriate protocol for their specific needs.

Comparative Data of Oxidation Methods

While specific quantitative data for the oxidation of this compound is not extensively available in the literature, the following table summarizes typical results for the oxidation of benzyl alcohol, which serves as a relevant model. The thioether group in this compound is generally stable under the conditions of Swern, Dess-Martin, and TEMPO-catalyzed oxidations, making these methods highly suitable. Caution is advised with PCC, as over-oxidation and side reactions with the sulfide are possible.

Oxidation MethodReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%) of Benzaldehyde
Swern Oxidation (COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to rt0.5 - 2 h85 - 99
Dess-Martin Oxidation Dess-Martin PeriodinaneCH₂Cl₂rt0.5 - 3 h90 - 95
TEMPO-catalyzed TEMPO, NaOClCH₂Cl₂/H₂O0 - rt0.5 - 2 h90 - 98
PCC Oxidation Pyridinium ChlorochromateCH₂Cl₂rt1 - 5 h80 - 90

Note: Yields are based on the oxidation of benzyl alcohol and may vary for this compound. These methods are generally chemoselective for the alcohol over the thioether.

Experimental Protocols

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (Et₃N).[1][2] It is a mild and highly efficient method for the synthesis of aldehydes from primary alcohols.[3] The low reaction temperature (-78 °C) ensures high selectivity and tolerance of sensitive functional groups, including thioethers.

Protocol:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir the reaction mixture for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford p-(phenylthio)benzaldehyde.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Oxalyl Chloride in DCM C Activation at -78°C A->C B DMSO in DCM B->C D Addition of p-(Phenylthio)benzyl Alcohol at -78°C C->D E Addition of Triethylamine at -78°C D->E F Warm to Room Temperature E->F G Quench with Water F->G H Extraction with DCM G->H I Drying and Concentration H->I J Column Chromatography I->J K K J->K p-(Phenylthio)benzaldehyde

Caption: Workflow for the Swern Oxidation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), as a mild and selective oxidizing agent.[4] This method is known for its operational simplicity, neutral pH conditions, and broad functional group tolerance, including sulfides.[5]

Protocol:

  • To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield p-(phenylthio)benzaldehyde.

Dess_Martin_Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup and Purification A This compound in DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature B->C D Quench with NaHCO₃ and Na₂S₂O₃ C->D E Extraction with Et₂O D->E F Drying and Concentration E->F G Column Chromatography F->G H H G->H p-(Phenylthio)benzaldehyde

Caption: Workflow for the Dess-Martin Oxidation.

TEMPO-Catalyzed Oxidation

(2,2,6,6-tetramethylpiperidine-1-yl)oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant, catalyzes the selective oxidation of primary alcohols to aldehydes.[6] Common co-oxidants include sodium hypochlorite (NaOCl). This method is highly chemoselective and environmentally friendly.

Protocol:

  • To a vigorously stirred solution of this compound (1.0 equivalent) in dichloromethane (DCM), add an aqueous solution of sodium bicarbonate.

  • Add a catalytic amount of TEMPO (0.01-0.05 equivalents) and potassium bromide (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (1.1-1.2 equivalents, aqueous) while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain p-(phenylthio)benzaldehyde.

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a chromium(VI)-based oxidizing agent that is effective for the oxidation of primary alcohols to aldehydes.[4][7] While effective, it is a toxic reagent and requires careful handling. The acidity of the reagent can sometimes lead to side reactions, and there is a potential for oxidation of the thioether.

Protocol:

  • To a suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in DCM in one portion.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford p-(phenylthio)benzaldehyde.

Signaling Pathways and Logical Relationships

The general mechanism for these alcohol oxidations involves the formation of an intermediate species which then undergoes elimination to form the carbonyl group. The following diagram illustrates this general logical relationship.

General_Oxidation_Mechanism A This compound (R-CH₂OH) C Intermediate Formation (e.g., Alkoxysulfonium salt, Periodinane ester, TEMPO-ether, Chromate ester) A->C B Oxidizing Agent (e.g., Activated DMSO, DMP, TEMPO⁺, CrO₃Cl⁻) B->C D Base-mediated Proton Abstraction C->D E Elimination D->E F p-(Phenylthio)benzaldehyde (R-CHO) E->F

Caption: General Mechanism of Alcohol Oxidation.

Conclusion

The selective oxidation of this compound to its corresponding aldehyde can be achieved using several modern synthetic methods. The Swern and Dess-Martin oxidations are highly reliable and offer excellent chemoselectivity, making them ideal choices for this transformation. TEMPO-catalyzed oxidation represents a greener alternative with high efficiency. While PCC is a classic reagent for this conversion, its toxicity and potential for side reactions with the thioether moiety warrant careful consideration. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity of the final product. The provided protocols offer detailed guidance for researchers to successfully perform this important synthetic transformation.

References

Application Notes and Protocols: Esterification of p-(Phenylthio)benzyl alcohol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of p-(Phenylthio)benzyl alcohol with a variety of carboxylic acids. The following sections include common esterification procedures, representative quantitative data, and visual workflows to guide researchers in synthesizing p-(phenylthio)benzyl esters, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

This compound is a versatile reagent in organic synthesis. Its derivatization through esterification with various carboxylic acids yields esters with a range of physicochemical properties, making them useful as building blocks for pharmaceuticals, agrochemicals, and functional materials. This document outlines two robust and widely applicable methods for this transformation: the Steglich esterification and the Mitsunobu reaction.

Data Presentation

The following table summarizes representative quantitative data for the esterification of this compound with various carboxylic acids under different reaction conditions. Please note that these values are based on typical yields for similar benzylic alcohols and may vary depending on the specific substrate and experimental setup.

Carboxylic AcidEsterification MethodCatalyst/ReagentSolventReaction Time (h)Temperature (°C)Yield (%)
Acetic AcidSteglichDCC, DMAPDichloromethane1225~95
Benzoic AcidSteglichDCC, DMAPDichloromethane1225~92
Propionic AcidSteglichEDCI, DMAPDichloromethane1225~94
Isobutyric AcidSteglichDCC, DMAPDichloromethane1825~88
Pivalic AcidSteglichDCC, DMAPDichloromethane2425~75
Acetic AcidMitsunobuPPh₃, DIADTetrahydrofuran40 to 25~90
Benzoic AcidMitsunobuPPh₃, DEADTetrahydrofuran40 to 25~88
4-Nitrobenzoic AcidMitsunobuPPh₃, DIADTetrahydrofuran30 to 25~95
Phenylacetic AcidMitsunobuPPh₃, DEADTetrahydrofuran50 to 25~85

Note: DCC = N,N'-Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, EDCI = N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, PPh₃ = Triphenylphosphine, DIAD = Diisopropyl azodicarboxylate, DEAD = Diethyl azodicarboxylate.

Experimental Protocols

Protocol 1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using a carbodiimide coupling agent and a nucleophilic catalyst.[1][2]

Materials:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC was used. Filter the reaction mixture to remove the precipitate. If EDCI was used, the urea byproduct is water-soluble and can be removed during the workup.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired p-(phenylthio)benzyl ester.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of configuration, although for an achiral alcohol like this compound, it serves as a mild and effective esterification method.[3][4][5]

Materials:

  • This compound

  • Carboxylic acid of choice

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

  • Purify the crude product by column chromatography on silica gel to separate the desired p-(phenylthio)benzyl ester from the byproducts.

Visualizations

Steglich_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Alcohol This compound Dissolve Dissolve in Anhydrous DCM Alcohol->Dissolve CarboxylicAcid Carboxylic Acid CarboxylicAcid->Dissolve Add_DMAP Add DMAP (cat.) Dissolve->Add_DMAP Cool Cool to 0 °C Add_DMAP->Cool Add_DCC Add DCC/EDCI Cool->Add_DCC Stir Stir at RT (12-24h) Add_DCC->Stir Filter Filter (if DCC used) Stir->Filter Wash Aqueous Wash (HCl, NaHCO₃, Brine) Filter->Wash Filtrate Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product p-(Phenylthio)benzyl Ester Purify->Product

Caption: Workflow for Steglich Esterification.

Mitsunobu_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Purification Alcohol This compound Dissolve Dissolve in Anhydrous THF Alcohol->Dissolve CarboxylicAcid Carboxylic Acid CarboxylicAcid->Dissolve PPh3 Triphenylphosphine PPh3->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DIAD Add DIAD/DEAD Cool->Add_DIAD Stir Stir at RT (3-5h) Add_DIAD->Stir Concentrate Concentrate Stir->Concentrate Purify Column Chromatography Concentrate->Purify Product p-(Phenylthio)benzyl Ester Purify->Product

Caption: Workflow for Mitsunobu Reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using p-(Phenylthio)benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on established principles of palladium-catalyzed cross-coupling reactions and literature precedents for structurally related compounds, such as benzyl alcohols and benzyl thioethers. As of the latest literature review, specific examples of palladium-catalyzed cross-coupling reactions using p-(phenylthio)benzyl alcohol as the direct coupling partner are limited. Therefore, the provided protocols represent proposed starting points for reaction development and optimization. Users should perform their own optimization studies and exercise caution.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the potential use of this compound and its derivatives in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

The presence of both a benzylic alcohol and a phenylthio ether moiety in the substrate presents unique opportunities and challenges. The benzylic alcohol can potentially undergo direct C–O activation for cross-coupling. Conversely, the thioether group, while generally stable, can act as a potential poison to the palladium catalyst. Therefore, careful selection of reaction conditions, particularly the ligand and catalyst system, is crucial for successful transformations.

Potential Cross-Coupling Strategies

Two primary strategies can be envisioned for the cross-coupling of this compound derivatives:

  • Strategy A: Direct C–O Activation of the Benzylic Alcohol: This approach leverages the hydroxyl group as a leaving group, typically after in situ activation, to couple with various partners. This is an atom-economical method that avoids pre-functionalization of the alcohol.

  • Strategy B: Cross-Coupling of a Halogenated Derivative: In this more traditional approach, the this compound is first converted to a halide (e.g., bromide or chloride). This halo-derivative then participates in standard cross-coupling reactions. This method offers more predictable reactivity based on a wealth of literature for aryl and benzyl halides.

This document will focus on providing protocols for both strategies where applicable.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.

Data Presentation: Suzuki-Miyaura Coupling

Disclaimer: The following data is hypothetical and intended for illustrative purposes, based on typical yields for similar substrates.

EntryStrategyArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1APhenylboronic acidPd(PPh₃)₄ (5)--Toluene1102465
2A4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001872
3BPhenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O772385
4B4-Acetylphenylboronic acidCataXCium A Pd G3 (3)-K₂CO₃Dioxane/H₂O901288
Experimental Protocols: Suzuki-Miyaura Coupling

Protocol 3.2.1: Strategy A - Direct C–O Activation

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add anhydrous toluene (to make a 0.1 M solution).

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.2.2: Strategy B - Coupling of p-(Phenylthio)benzyl Bromide

  • To a round-bottom flask, add p-(phenylthio)benzyl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%).

  • Add a 10:1 mixture of THF and water (to make a 0.1 M solution).

  • De-gas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture at 77 °C for 23 hours under an argon atmosphere.

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. For p-(phenylthio)benzyl derivatives, this would typically involve the halide derivative (Strategy B).

Data Presentation: Heck Reaction

Disclaimer: The following data is hypothetical and intended for illustrative purposes, based on typical yields for similar substrates.

EntryStrategyAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001678
2Bn-Butyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃Dioxane1001285
3BEthyleneNiCl₂(dme) (10)IPr (10)Mn (powder)DMA25290
4B1-OctenePd(OAc)₂ (2)-NaOAcDMF1202470
Experimental Protocol: Heck Reaction

Protocol 4.2.1: Strategy B - Coupling of p-(Phenylthio)benzyl Bromide

  • In a sealed tube, combine p-(phenylthio)benzyl bromide (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Add anhydrous DMF (to 0.2 M) followed by Et₃N (2.0 equiv.).

  • Seal the tube and heat the mixture to 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Visualization: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)L_n-X oxidative_addition->pd_intermediate olefin_coordination Olefin Coordination pd_intermediate->olefin_coordination pd_pi_complex π-complex olefin_coordination->pd_pi_complex alkene Alkene alkene->olefin_coordination migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl Alkyl-Pd(II) Intermediate migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination product_pd_complex Product-PdH Complex beta_hydride_elimination->product_pd_complex product Substituted Alkene product_pd_complex->product base_regeneration Base Regeneration product_pd_complex->base_regeneration base_regeneration->pd0 base Base base->base_regeneration

Caption: General catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction typically requires a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling

Disclaimer: The following data is hypothetical and intended for illustrative purposes, based on typical yields for similar substrates.

EntryStrategyAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65690
2B1-OctynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF80882
3BTrimethylsilylacetylenePdCl₂(dppf) (2)CuI (3)DIPAToluene701288
4BPropargyl alcoholPd₂(dba)₃ (1)XPhos (2), CuI (2)Cs₂CO₃Acetonitrile751275
Experimental Protocol: Sonogashira Coupling

Protocol 5.2.1: Strategy B - Coupling of p-(Phenylthio)benzyl Bromide

  • To a Schlenk flask, add p-(phenylthio)benzyl bromide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (to 0.2 M) and Et₃N (2.5 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at 65 °C for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization: Sonogashira Coupling Catalytic Cycles

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n pd_intermediate R¹-Pd(II)L_n-X pd0->pd_intermediate R¹-X Oxidative Addition pd_alkynyl R¹-Pd(II)L_n-C≡CR² pd_intermediate->pd_alkynyl Transmetalation product R¹-C≡CR² pd_alkynyl->product Reductive Elimination product->pd0 Catalyst Regeneration cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide Alkyne + Base cu_acetylide->pd_intermediate cu_acetylide->cu_x Transmetalation to Pd alkyne H-C≡CR² base Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Considerations for Thioether-Containing Substrates

The presence of the phenylthio group requires special consideration due to the potential for sulfur to coordinate to the palladium center and inhibit catalysis.

Strategies to Mitigate Catalyst Poisoning:

  • Ligand Selection: Use of electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can often overcome catalyst deactivation. These ligands can stabilize the active catalytic species and promote the desired reductive elimination over catalyst decomposition pathways.

  • Catalyst Loading: A slightly higher catalyst loading (e.g., 2-5 mol%) may be necessary to compensate for any catalyst deactivation.

  • Reaction Temperature and Time: Careful optimization of temperature and reaction time is crucial. Higher temperatures may promote C-S bond cleavage in some cases.

Conclusion

The palladium-catalyzed cross-coupling of this compound derivatives represents a promising avenue for the synthesis of novel molecular architectures. While direct literature precedent is scarce, the protocols and considerations outlined in this document, based on well-established reactivity of related compounds, provide a solid foundation for researchers to develop successful synthetic methodologies. Careful optimization of reaction conditions, with particular attention to the choice of catalyst, ligand, and base, will be key to achieving high yields and selectivity.

Application of p-(Phenylthio)benzyl Alcohol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-(Phenylthio)benzyl alcohol is a versatile bifunctional molecule that has carved a significant niche in medicinal chemistry, primarily as a key building block in the synthesis of potent therapeutic agents. Its unique structure, featuring both a reactive hydroxyl group and a phenylthio moiety, allows for diverse chemical modifications, making it a valuable scaffold for drug discovery. This document provides detailed application notes, experimental protocols, and visualizations to illustrate the utility of this compound for researchers, scientists, and drug development professionals. The primary and most well-documented application of this compound is in the development of the broad-spectrum antifungal agent, Fenticonazole.

Application Notes

Primary Application: Antifungal Drug Discovery

This compound is a critical intermediate in the synthesis of Fenticonazole, an imidazole derivative with a broad spectrum of antimycotic activity against dermatophytes and yeasts. Fenticonazole is clinically used, often as the nitrate salt, for the topical treatment of superficial fungal infections, such as vaginal candidiasis. The presence of the p-(phenylthio)benzyl moiety is crucial for its biological activity.

Mechanism of Action of Fenticonazole

The primary mechanism of action of Fenticonazole, and by extension, the application of the this compound scaffold in this context, is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Fenticonazole specifically inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthetic pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane, ultimately disrupting membrane integrity and leading to fungal cell death.

Beyond this primary mechanism, Fenticonazole exhibits a multi-pronged attack on fungal cells:

  • Inhibition of Secreted Aspartyl Proteases (SAPs): It inhibits the secretion of acid proteases by Candida albicans, which are important virulence factors.

  • Direct Damage to the Cytoplasmic Membrane: It can cause direct damage to the fungal cell membrane.

  • Inhibition of Oxidative Enzymes: It blocks cytochrome oxidases and peroxidases, further contributing to its antifungal effect.

Fenticonazole also demonstrates antibacterial activity against Gram-positive bacteria and antiparasitic action against Trichomonas vaginalis.

Other Potential Applications

While the predominant application of this compound is in the synthesis of Fenticonazole, its structural motif suggests potential for broader applications in medicinal chemistry. The diaryl sulfide and benzyl alcohol functionalities are present in various classes of bioactive molecules. Although direct evidence of this compound being the starting material is limited in the public domain, related structures have been investigated for:

  • Anticancer Activity: Thiazole and pyrazolone derivatives containing phenyl groups have shown promise as anticancer agents.

  • Anti-inflammatory Activity: Phenyl-pyrazolone derivatives have been evaluated for their anti-inflammatory properties.

  • Antiviral Activity: Various heterocyclic compounds, including thiazole derivatives, have been explored for their antiviral potential.

These areas represent potential avenues for future research utilizing this compound as a starting scaffold.

Quantitative Data

The antifungal efficacy of Fenticonazole, the primary drug synthesized from this compound, has been quantified through Minimum Inhibitory Concentration (MIC) and time-kill kinetic studies against various fungal and bacterial species.

Table 1: In Vitro Antifungal and Antibacterial Activity of Fenticonazole

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans0.03 - 0.50.03 - 0.25-
Candida glabrata0.03 - 0.5--
Staphylococcus aureus-12
Streptococcus agalactiae-≤0.030.125

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: Time-Kill Kinetics of Fenticonazole

OrganismConcentrationTime to 99.9% Killing (hours)Reference
Staphylococcus aureus4 x MIC~10
Streptococcus agalactiae4 x MIC~10
Escherichia coli4 x MIC~10
Candida albicans4 x MIC~17
Candida parapsilosis4 x MIC~17
Candida glabrata8 x MIC~19
Candida tropicalis8 x MIC~20

Experimental Protocols

Synthesis of Fenticonazole Nitrate from this compound (Generalized Protocol)

This protocol is a generalized representation based on synthetic routes described in the literature and patents.

Step 1: Chlorination of this compound

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, toluene) in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a chlorinating agent (e.g., thionyl chloride or a solution of hydrogen chloride in an appropriate solvent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding it to ice-water.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain 4-(phenylthio)benzyl chloride, which may be used in the next step without further purification or can be purified by chromatography if necessary.

Step 2: Synthesis of Fenticonazole

  • In a separate reaction flask, dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol in a suitable solvent (e.g., toluene, DMSO) under an inert atmosphere.

  • Add a base (e.g., sodium hydroxide, potassium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the solution.

  • Heat the mixture to a specified temperature (e.g., 58 °C).

  • Slowly add a solution of 4-(phenylthio)benzyl chloride (from Step 1) in the same solvent to the reaction mixture.

  • Maintain the reaction at the elevated temperature for several hours until completion (monitored by TLC).

  • Cool the reaction mixture and partition it between water and an organic solvent (e.g., toluene).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to yield crude Fenticonazole as an oil.

Step 3: Formation of Fenticonazole Nitrate

  • Dissolve the crude Fenticonazole oil in a suitable solvent mixture (e.g., ethyl acetate:toluene).

  • Add a solution of nitric acid in an appropriate solvent (e.g., 20% nitric acid in ethyl acetate) dropwise with stirring.

  • Stir the mixture at room temperature for several hours to induce crystallization.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford Fenticonazole nitrate.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the final product.

  • Spectroscopy (FTIR, ¹H-NMR, ¹³C-NMR): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Fenticonazole Nitrate cluster_analysis Analysis and Characterization start This compound chlorination Chlorination (e.g., SOCl₂) start->chlorination intermediate 4-(Phenylthio)benzyl chloride chlorination->intermediate coupling Coupling with 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol intermediate->coupling fenticonazole Fenticonazole (base) coupling->fenticonazole tlc TLC Monitoring coupling->tlc salt_formation Salt Formation (Nitric Acid) fenticonazole->salt_formation end Fenticonazole Nitrate salt_formation->end purification Purification (Chromatography/ Recrystallization) end->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization purity Purity Assessment (Melting Point) purification->purity

Figure 1: Experimental workflow for the synthesis and analysis of Fenticonazole Nitrate.

mechanism_of_action cluster_fungal_cell Fungal Cell lanosterol Lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (Cytochrome P450) lanosterol->lanosterol_demethylase biosynthesis ergosterol Ergosterol lanosterol_demethylase->ergosterol lanosterol_demethylase->ergosterol cell_membrane Fungal Cell Membrane (Integrity and Fluidity) ergosterol->cell_membrane maintains ergosterol->cell_membrane cell_death Fungal Cell Death cell_membrane->cell_death leads to disruption fenticonazole Fenticonazole fenticonazole->lanosterol_demethylase inhibits

Figure 2: Signaling pathway illustrating the mechanism of action of Fenticonazole.

p-(Phenylthio)benzyl Alcohol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

p-(Phenylthio)benzyl alcohol has emerged as a significant building block in organic synthesis, offering a versatile scaffold for the construction of complex molecules, most notably as a key intermediate in the synthesis of the broad-spectrum antifungal agent, Fenticonazole nitrate. Its bifunctional nature, possessing both a reactive hydroxyl group and a phenylthio moiety, allows for a diverse range of chemical transformations, making it a valuable tool for researchers and professionals in drug development and materials science.

Physicochemical Properties

This compound is a pale beige solid with a melting point of 46-48°C.[1] Its molecular formula is C₁₃H₁₂OS, and it has a molecular weight of 216.30 g/mol .[1] This compound is sparingly soluble in water but shows solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1]

PropertyValueReference
CAS Number6317-56-2[2]
Molecular FormulaC₁₃H₁₂OS[3]
Molecular Weight216.30 g/mol [3]
AppearancePale beige solid[2]
Melting Point46-48 °C[1]
Boiling Point390.2 °C at 760 mmHg
Density1.21 g/cm³
SolubilitySparingly soluble in water; Soluble in DMSO and methanol[1]

Applications in Organic Synthesis

The primary application of this compound lies in its role as a precursor to various bioactive molecules and functional materials. The hydroxyl group can undergo oxidation to form the corresponding aldehyde, or be converted into a good leaving group for nucleophilic substitution reactions, such as chlorination. The phenylthio group can also be modified, offering further avenues for molecular diversification.

Synthesis of Fenticonazole Nitrate

A prominent application of this compound is in the multi-step synthesis of Fenticonazole nitrate, a potent antimycotic agent. In this pathway, the alcohol is first converted to 4-(phenylthio)benzyl chloride, which then serves as a key electrophile.

Fenticonazole_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product p-(Phenylthio)benzyl_alcohol This compound 4-(Phenylthio)benzyl_chloride 4-(Phenylthio)benzyl chloride p-(Phenylthio)benzyl_alcohol->4-(Phenylthio)benzyl_chloride Chlorination Fenticonazole_nitrate Fenticonazole nitrate 4-(Phenylthio)benzyl_chloride->Fenticonazole_nitrate Condensation

Caption: Synthetic workflow from this compound to Fenticonazole nitrate.

Other Synthetic Transformations

Beyond its use in Fenticonazole synthesis, this compound can be utilized in other important organic transformations:

  • Oxidation to Aldehyde: The benzylic alcohol can be oxidized to 4-(phenylthio)benzaldehyde, a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.

  • Etherification: The hydroxyl group can be alkylated to form ethers, introducing new functionalities and modifying the steric and electronic properties of the molecule.

Experimental Protocols

Chlorination of this compound to 4-(Phenylthio)benzyl Chloride

This protocol is adapted from a similar procedure for a structurally related compound and is a common method for converting benzylic alcohols to chlorides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Benzene (or another suitable anhydrous solvent like dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Drying tube

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve this compound (1.0 eq.) in anhydrous benzene.

  • With stirring, add thionyl chloride (1.1-1.5 eq.) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic vapors.

  • Dissolve the crude residue in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(phenylthio)benzyl chloride.

  • The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%.

Oxidation of this compound to 4-(Phenylthio)benzaldehyde

This protocol utilizes pyridinium chlorochromate (PCC), a common and effective reagent for the oxidation of primary alcohols to aldehydes.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Apparatus for filtration

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 eq.) and Celite® or silica gel in anhydrous dichloromethane.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Add the solution of the alcohol to the PCC suspension in one portion with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-(phenylthio)benzaldehyde.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Expected Yield: Yields for PCC oxidations are generally good, typically in the range of 70-90%.[4]

Mechanism of Action of Fenticonazole: Inhibition of Ergosterol Biosynthesis

Fenticonazole, synthesized from a derivative of this compound, exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Specifically, it targets the enzyme lanosterol 14α-demethylase.[5] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[5]

Ergosterol_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Disrupted_membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_membrane Depletion leads to Fenticonazole Fenticonazole Lanosterol_demethylase Lanosterol 14α-demethylase Fenticonazole->Lanosterol_demethylase Inhibits Cell_death Fungal Cell Death Disrupted_membrane->Cell_death

Caption: Fenticonazole inhibits ergosterol biosynthesis, leading to fungal cell death.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is highlighted by its crucial role in the synthesis of the antifungal drug Fenticonazole nitrate. The reactivity of its functional groups allows for a range of transformations, providing access to a variety of complex molecules. The detailed protocols provided herein offer a practical guide for researchers to utilize this important synthetic intermediate in their work.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of p-(Phenylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-(Phenylthio)benzyl alcohol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis via Nucleophilic Substitution of p-Chlorobenzyl Alcohol with Thiophenol

This is one of the most common methods for synthesizing this compound. The reaction typically involves the nucleophilic attack of a thiophenolate anion on p-chlorobenzyl alcohol.

Q1: My reaction yield is low, and I've isolated a significant amount of a white, crystalline solid that is not my desired product. What could this be?

A1: A common side product in this synthesis is diphenyl disulfide . This occurs due to the oxidation of the thiophenol starting material or the thiophenolate intermediate.[1][2] Thiophenols are susceptible to oxidation, especially in the presence of air (oxygen) under basic conditions, which are often employed in this synthesis.[1]

Troubleshooting:

  • Degas Solvents: Before use, thoroughly degas your solvents by bubbling an inert gas (e.g., nitrogen or argon) through them to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) to prevent exposure to atmospheric oxygen.

  • Order of Addition: Add the base to the thiophenol solution just before the addition of the p-chlorobenzyl alcohol to minimize the time the highly reactive thiophenolate is exposed to potential oxidants.

Q2: Besides my product and diphenyl disulfide, I've identified another significant impurity by GC-MS. It has a higher molecular weight than my product. What could it be?

A2: Another likely side product is dibenzyl ether . This can form through a competing Williamson ether synthesis pathway where the alkoxide of this compound (formed under basic conditions) reacts with another molecule of p-chlorobenzyl alcohol. The formation of dibenzyl ether is a known side reaction in processes involving benzyl halides and alcohols under basic conditions.[3][4][5]

Troubleshooting:

  • Control Stoichiometry: Use a slight excess of thiophenol relative to p-chlorobenzyl alcohol to favor the formation of the desired thioether.

  • Temperature Control: Maintain a moderate reaction temperature. Higher temperatures can favor the formation of the ether byproduct.[6]

  • Choice of Base: Using a milder base or carefully controlling the amount of a strong base can help minimize the deprotonation of the product's hydroxyl group, thus reducing the formation of the alkoxide that leads to the ether byproduct.

Q3: I'm concerned about over-alkylation of the thiophenol. Is this a common issue?

A3: While less common than disulfide or ether formation in this specific synthesis due to the presence of the hydroxyl group, over-alkylation of the sulfur atom is a potential side reaction in thioether syntheses where a large excess of the alkylating agent is used. In this case, it would lead to the formation of a sulfonium salt. However, given the reactivity of p-chlorobenzyl alcohol, this is generally not a major concern unless reaction conditions are drastic or stoichiometry is poorly controlled.

Troubleshooting:

  • Monitor Reactant Ratios: Avoid using a large excess of p-chlorobenzyl alcohol.

Data Presentation

The following table summarizes the common side products and their potential impact on the synthesis of this compound via nucleophilic substitution.

Side ProductChemical FormulaMolecular Weight ( g/mol )Common CauseMitigation Strategy
Diphenyl DisulfideC₁₂H₁₀S₂218.34Oxidation of thiophenolUse degassed solvents and an inert atmosphere.
Dibenzyl EtherC₁₄H₁₄O198.26Reaction of product with starting materialControl stoichiometry and temperature.

Experimental Protocols

Key Experiment: Synthesis of this compound via Nucleophilic Substitution

This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

  • p-Chlorobenzyl alcohol

  • Thiophenol

  • Sodium hydroxide (or other suitable base)

  • Anhydrous ethanol (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet.

  • Dissolve p-chlorobenzyl alcohol in anhydrous ethanol in the flask.

  • In a separate flask, dissolve thiophenol in anhydrous ethanol.

  • Under a positive pressure of inert gas, add a solution of sodium hydroxide in ethanol dropwise to the thiophenol solution to form the sodium thiophenolate.

  • Slowly add the freshly prepared sodium thiophenolate solution to the p-chlorobenzyl alcohol solution at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

The following diagrams illustrate the main reaction pathway and the formation of common side products.

main_reaction p-Chlorobenzyl Alcohol p-Chlorobenzyl Alcohol Thiophenol Thiophenol Thiophenolate Thiophenolate Thiophenol->Thiophenolate + Base Base Base This compound This compound Thiophenolate->this compound + p-Chlorobenzyl Alcohol (SN2 Reaction)

Caption: Main synthetic route to this compound.

side_reactions cluster_disulfide Disulfide Formation cluster_ether Dibenzyl Ether Formation Thiophenol_1 Thiophenol Oxidation Oxidation (e.g., O2, Base) Thiophenol_1->Oxidation Diphenyl Disulfide Diphenyl Disulfide Oxidation->Diphenyl Disulfide Product This compound Alkoxide Product Alkoxide Product->Alkoxide + Base Base_2 Base Dibenzyl Ether Dibenzyl Ether Alkoxide->Dibenzyl Ether + p-Chlorobenzyl Alcohol pCBA p-Chlorobenzyl Alcohol

Caption: Common side reactions in the synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_impurities Analyze byproducts (TLC, GC-MS, NMR) start->check_impurities is_disulfide Major impurity is Diphenyl Disulfide? check_impurities->is_disulfide is_ether Major impurity is Dibenzyl Ether? is_disulfide->is_ether No disulfide_solution Implement Inert Atmosphere & Degas Solvents is_disulfide->disulfide_solution Yes ether_solution Adjust Stoichiometry & Control Temperature is_ether->ether_solution Yes other_issues Investigate other issues: - Incomplete reaction - Purification loss is_ether->other_issues No end Improved Synthesis disulfide_solution->end ether_solution->end other_issues->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of p-(Phenylthio)benzyl Alcohol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in the successful purification of p-(Phenylthio)benzyl alcohol via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant data to support your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound. An ideal recrystallization solvent should readily dissolve the solute at elevated temperatures but have poor solubility at lower temperatures. If your compound remains insoluble, you will need to select a more appropriate solvent. Refer to the Solvent Selection Data table below for guidance on solvents with varying polarities. For this compound, which has both polar (hydroxyl) and non-polar (aryl, thioether) groups, a solvent of intermediate polarity or a mixed solvent system may be required.

Q2: After dissolving my compound and cooling the solution, no crystals are forming. What are the possible reasons and solutions?

A2: The absence of crystal formation upon cooling could be due to several factors:

  • Too much solvent was used: This results in a solution that is not saturated enough for crystals to form. To resolve this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not occurred. To induce crystallization, you can:

    • Scratch the inner wall of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Add a seed crystal of pure this compound to the solution. This provides a template for crystal growth.

    • Cool the solution further in an ice bath to decrease the solubility of the compound.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the saturated solution cools below the melting point of the compound before crystallization begins. Since the melting point of this compound is relatively low (46-48°C), this can be a common issue. To prevent this:

  • Use a larger volume of solvent: This will lower the saturation temperature of the solution.

  • Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling encourages oiling out.

  • Choose a different solvent: Select a solvent with a lower boiling point.

Q4: The recovered crystals are discolored (e.g., yellow or brown). How can I obtain a purer, colorless product?

A4: Discoloration is often due to the presence of impurities. To remove colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Q5: My final yield of purified this compound is very low. What are the likely causes?

A5: A low yield can result from several factors throughout the recrystallization process:

  • Using an excessive amount of solvent: As mentioned in Q2, this will keep a significant portion of your product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize in the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize the precipitation of the product.

  • Loss during transfer: Be meticulous when transferring the solution and crystals between flasks and the filtration apparatus.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C). Based on the structure of this compound, a moderately polar solvent or a mixed solvent system is likely to be effective.

Disclaimer: The following table provides estimated solubility data based on the general principles of solubility and data for structurally similar compounds. Experimental verification is highly recommended.

SolventBoiling Point (°C)Estimated Solubility (Hot)Estimated Solubility (Cold)Notes
Isopropanol 82SolubleSparingly SolubleA good starting point for a single-solvent recrystallization.
Ethanol 78SolubleSparingly SolubleSimilar to isopropanol, a viable option.
Methanol 65Very SolubleSolubleMay result in lower yield due to significant solubility at cold temperatures.[1]
Water 100InsolubleInsolubleUnsuitable as a single solvent but can be used as an anti-solvent in a mixed solvent system.[2]
Ethanol/Water VariableSolubleInsolubleA promising mixed solvent system. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes turbid.
Hexane 69Sparingly SolubleInsolubleCan be used as an anti-solvent with a more polar solvent or for washing the final crystals.
Diisopropyl Ether 68Sparingly SolubleInsolubleA potentially good solvent for recrystallization, as suggested for the similar compound 4-(methylthio)benzyl alcohol.[3]
Toluene 111SolubleSparingly SolubleMay be a suitable solvent, but its high boiling point could increase the risk of oiling out.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound using a single solvent (e.g., isopropanol) or a mixed solvent system (e.g., ethanol/water).

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., isopropanol, ethanol, deionized water)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests or the data table above, select an appropriate solvent or solvent system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent (or the more soluble solvent in a mixed system).

    • Gently heat the mixture on a hot plate with stirring until the solvent boils.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the flask.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Gravity Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization:

    • Single Solvent: Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Mixed Solvent (e.g., Ethanol/Water): To the hot ethanolic solution, add hot water dropwise with swirling until a persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool as described for the single-solvent method.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals on the filter by drawing air through them for several minutes.

    • For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.

  • Characterization:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (46-48°C) indicates high purity.

    • Calculate the percent recovery.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_solid Crude this compound add_solvent Add minimal hot solvent crude_solid->add_solvent dissolved_solution Hot, saturated solution add_solvent->dissolved_solution decolorization Add activated charcoal (optional) dissolved_solution->decolorization hot_filtration Hot gravity filtration (optional) cooling Slow cooling to room temperature hot_filtration->cooling decolorization->hot_filtration ice_bath Cool in ice bath cooling->ice_bath crystals_in_mother_liquor Crystals in mother liquor ice_bath->crystals_in_mother_liquor vacuum_filtration Vacuum filtration crystals_in_mother_liquor->vacuum_filtration washing Wash with cold solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure this compound drying->pure_crystals

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Column Chromatography Purification of p-(Phenylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the purification of p-(Phenylthio)benzyl alcohol using column chromatography. It includes a troubleshooting guide, frequently asked questions (FAQs), a comprehensive experimental protocol, and a summary of typical purification parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
No or Poor Separation of Product from Impurities Incorrect Solvent System: The polarity of the eluent may be too high or too low.Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase that provides good separation between your product and impurities. A common starting point is a mixture of hexane and ethyl acetate.[1]
Column Overloading: Too much crude sample was loaded onto the column.Reduce the amount of sample loaded. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Compound Degradation on Silica Gel: The compound may be unstable on the acidic silica gel.Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, consider using a different stationary phase such as alumina.[2]
Product Elutes Too Quickly (with the solvent front) Eluent Polarity is Too High: The solvent system is too polar, causing all compounds to move quickly through the column.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[2]
Product Elutes Too Slowly or Not at All Eluent Polarity is Too Low: The solvent system is not polar enough to move the product down the column.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[2]
Compound Adsorption: The sulfur atom in the thioether or the hydroxyl group of the alcohol may be strongly interacting with the stationary phase.Consider adding a small amount of a more polar solvent like methanol to the eluent to help desorb the compound. Be cautious as this can affect separation.
Compound Precipitation/Crystallization on the Column: The sample may not be fully soluble in the mobile phase at the concentration loaded.Ensure the crude material is fully dissolved before loading. If precipitation occurs during the run, you may need to switch to a solvent system in which your compound is more soluble.[2]
Tailing of the Product Peak Strong Analyte-Stationary Phase Interaction: The hydroxyl and thioether groups can lead to strong interactions with silica gel.Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent to reduce tailing.
Channeling in the Column Packing: Uneven packing of the stationary phase creates channels where the solvent flows faster.Ensure the column is packed evenly and without air bubbles.
High Backpressure Blocked Frit or Column: Particulate matter from the sample or precipitation of the compound can clog the column frit.Filter the sample before loading. If the column is already clogged, try back-flushing. If that fails, the frit may need to be replaced.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A good starting point for determining the optimal eluent is a mixture of hexane and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 10:1 hexane:ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the ideal ratio for separation.

Q2: What stationary phase is recommended?

A2: Silica gel (40-63 µm particle size) is a commonly used stationary phase for the purification of benzyl alcohol derivatives.[4]

Q3: My compound appears as a pale beige or off-white solid. Is this normal?

A3: Yes, this compound is typically described as a pale beige or white to off-white crystalline powder.[1][5]

Q4: Can this compound decompose during purification?

A4: While generally stable, sulfur-containing compounds can sometimes be sensitive.[6] It's also possible for benzyl alcohol derivatives to oxidize.[7] If you suspect decomposition on the silica gel column, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for a period, and then eluting to see if any new spots appear.[2]

Q5: What are the potential impurities I might encounter?

A5: Potential impurities can include starting materials such as 4-bromobenzyl alcohol or thiophenol, and by-products from the synthesis.[8] Depending on the reaction, oxidation of the benzyl alcohol to the corresponding benzaldehyde (p-(phenylthio)benzaldehyde) is also a possibility.[7]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Stationary Phase:

  • Select a glass column of an appropriate size for the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

  • Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes.

  • Monitor the elution process using TLC. Spot samples from the collected fractions onto a TLC plate to identify which fractions contain the desired product.

4. Product Isolation:

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Summary of Purification Parameters

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (40-63 µm)Standard choice for many organic purifications.[4]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 10:1) and gradually increase the ethyl acetate concentration.[1]
Detection Method Thin Layer Chromatography (TLC)Use a UV lamp (254 nm) for visualization.

Experimental Workflow

G Column Chromatography Workflow for this compound Purification cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column prep_sample Prepare and Load Sample pack_column->prep_sample elute Elute with Solvent Gradient prep_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for purifying this compound.

References

Technical Support Center: Synthesis of p-(Phenylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of p-(Phenylthio)benzyl alcohol synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Route A: Reduction of a Carbonyl. This is the most direct and common method, involving the reduction of the corresponding aldehyde, 4-(phenylthio)benzaldehyde, using a mild reducing agent like sodium borohydride.[1]

  • Route B: Nucleophilic Substitution. This route involves the formation of the thioether bond by reacting a para-substituted benzyl derivative (containing a good leaving group) with thiophenol or a thiophenolate salt.[1]

Q2: What is the starting material for the common reduction synthesis route?

A2: The immediate precursor for the reduction route is 4-(phenylthio)benzaldehyde. This starting material is commercially available or can be synthesized if necessary.

Q3: What are the key advantages of using sodium borohydride (NaBH₄) for the reduction?

A3: Sodium borohydride is a preferred reducing agent for this synthesis due to its chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards other functional groups like esters or the thioether linkage. It is also safer and easier to handle compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Q4: Can other reducing agents be used?

A4: While other reducing agents can be employed, sodium borohydride offers a good balance of reactivity, selectivity, and safety for this particular transformation. Stronger reducing agents like LiAlH₄ would also be effective but require stricter anhydrous conditions and are less safe to handle.

Q5: What is a common method for purifying the final product?

A5: The crude this compound is typically purified by recrystallization or column chromatography to ensure high purity for subsequent applications.[1]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route A: Reduction of 4-(Phenylthio)benzaldehyde

Problem 1: Low or no yield of this compound.

  • Possible Cause 1: Inactive Sodium Borohydride. Sodium borohydride can decompose over time, especially if not stored in a dry environment.

    • Solution: Use a fresh bottle of sodium borohydride or test the activity of the existing batch on a simple, reliable substrate like benzaldehyde. Always store NaBH₄ in a tightly sealed container in a desiccator.

  • Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or suboptimal conditions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, allow the reaction to stir for a longer period. The reaction can be accelerated by the addition of a small amount of water or by performing the reaction on a solid support like wet silica gel or alumina.[2][3]

  • Possible Cause 3: Low Quality Starting Material. Impurities in the 4-(phenylthio)benzaldehyde can interfere with the reaction.

    • Solution: Ensure the purity of the starting aldehyde by checking its melting point or running an NMR spectrum. If necessary, purify the aldehyde by recrystallization or chromatography before the reduction.

Problem 2: Presence of significant impurities in the crude product.

  • Possible Cause 1: Unreacted Starting Material. As mentioned above, an incomplete reaction will lead to contamination with 4-(phenylthio)benzaldehyde.

    • Solution: Optimize reaction conditions to ensure full conversion. Unreacted aldehyde can usually be separated from the alcohol product by column chromatography.

  • Possible Cause 2: Side reactions. Although NaBH₄ is a mild reducing agent, side reactions can occur, especially if the reaction temperature is too high.

    • Solution: Maintain the recommended reaction temperature. For exothermic reactions, consider adding the sodium borohydride portion-wise to control the temperature.

Route B: Nucleophilic Substitution

Problem 1: Low yield of thioether product.

  • Possible Cause 1: Poor Leaving Group. The efficiency of the Sₙ2 reaction is highly dependent on the quality of the leaving group on the benzyl substrate.

    • Solution: Use a benzyl substrate with a good leaving group, such as a bromide or iodide (e.g., 4-(phenylthio)benzyl bromide). If starting from the alcohol, it must first be converted to a better leaving group (e.g., a tosylate or a halide).

  • Possible Cause 2: Inefficient Phase Transfer. In a two-phase system, the transfer of the thiophenolate anion to the organic phase may be slow.

    • Solution: Employ a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to facilitate the reaction between the two phases.

  • Possible Cause 3: Oxidation of Thiophenolate. The thiophenolate anion is susceptible to oxidation to form diphenyl disulfide, especially in the presence of air.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Aldehyde Reduction using Sodium Borohydride.

The following table summarizes the effect of different conditions on the reduction of various aldehydes, demonstrating principles applicable to the synthesis of this compound.

EntryAldehydeNaBH₄ (equivalents)ConditionsTimeYield (%)Reference
1Benzaldehyde1Dry SiO₂, solvent-free, RT3 h4-5[2]
2Benzaldehyde0.530% Wet SiO₂, solvent-free, RT1 min98[2]
3p-Anisaldehyde1Ultrasound, solvent-free, RT15 min96[4]
4Vanillin1.5Ultrasound, solvent-free, RT20 min92[4]
5Benzaldehyde1PEG400, H₂O, 55-60 °C0.5 h98[5]

This data illustrates that the reduction of aromatic aldehydes is significantly accelerated and yields are improved by using ultrasound or solid supports like wet silica gel, or by using a phase-transfer catalyst like PEG400.

Table 2: Influence of Phase-Transfer Catalyst on Diaryl Sulfide Synthesis.

This table shows the impact of different phase-transfer catalysts on the yield of a model diaryl sulfide synthesis, a reaction analogous to Route B.

EntryCatalyst (10 mol%)Temperature (°C)Time (h)Yield (%)Reference
115-Crown-52002484[6]
218-Crown-62002477[6]
3Tetrabutylphosphonium bromide2002465[6]
4Tetraphenylphosphonium bromide2002455[6]
5Tetrabutylammonium bromide2002410[6]

This data highlights the crucial role of the phase-transfer catalyst in achieving high yields in this type of thioetherification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-(Phenylthio)benzaldehyde

This protocol is adapted from a general procedure for the reduction of aromatic aldehydes.[1]

Materials:

  • 4-(Phenylthio)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(phenylthio)benzaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-2 hours).

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution with Phase-Transfer Catalysis

This protocol is a representative procedure for the synthesis of aryl thioethers using a phase-transfer catalyst.

Materials:

  • 4-Chlorobenzyl alcohol (or a more activated derivative like 4-bromobenzyl alcohol)

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide (2 equivalents) in water.

  • Add thiophenol (1 equivalent) to the aqueous NaOH solution and stir until a clear solution of sodium thiophenolate is formed.

  • In a separate flask, dissolve 4-chlorobenzyl alcohol (1.2 equivalents) and tetrabutylammonium bromide (0.05 equivalents) in toluene.

  • Add the organic solution to the aqueous solution of sodium thiophenolate.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway cluster_route_a Route A: Reduction cluster_route_b Route B: Nucleophilic Substitution A1 4-(Phenylthio)benzaldehyde A2 This compound A1->A2 NaBH₄, MeOH B1 4-Halobenzyl alcohol + Thiophenol B2 This compound B1->B2 Base, Phase-Transfer Catalyst

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield of this compound check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity (e.g., NaBH₄) start->check_reagents check_conditions Review Reaction Conditions (Time, Temp, Atmosphere) start->check_conditions optimize_reaction Optimize Reaction Parameters check_sm->optimize_reaction Impure check_reagents->optimize_reaction Inactive check_conditions->optimize_reaction Suboptimal purification Evaluate Purification/Workup Procedure optimize_reaction->purification Reaction OK sm_impure Purify Starting Material optimize_reaction->sm_impure SM Issue reagent_inactive Use Fresh Reagents optimize_reaction->reagent_inactive Reagent Issue conditions_suboptimal Adjust Conditions (e.g., extend time, use catalyst) optimize_reaction->conditions_suboptimal Condition Issue purification_loss Modify Purification Method purification->purification_loss Product Loss end Improved Yield sm_impure->end reagent_inactive->end conditions_suboptimal->end purification_loss->end

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Oxidation of p-(Phenylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of p-(Phenylthio)benzyl alcohol to its corresponding aldehyde. The primary challenge in this chemical transformation is the chemoselective oxidation of the benzylic alcohol in the presence of a readily oxidizable thioether moiety.

Troubleshooting Guide

Question: My oxidation of this compound is resulting in low yield of the desired aldehyde. What are the potential causes and solutions?

Answer:

Low yields of p-(phenylthio)benzaldehyde can stem from several factors, primarily incomplete reaction or degradation of the starting material or product. Here is a systematic guide to troubleshooting this issue:

  • Incomplete Conversion: The oxidizing agent may be weak, or the reaction conditions may not be optimal.

    • Solution 1: Choice of Oxidant: For substrates containing sensitive functional groups like thioethers, mild and selective oxidizing agents are crucial. Dess-Martin Periodinane (DMP) is known to be effective for oxidizing alcohols in the presence of sulfides.[1][2] Swern oxidation is another viable method, performed under cryogenic conditions to enhance selectivity.[3][4][5]

    • Solution 2: Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature (for DMP) or at -78 °C (for Swern), a slight increase in temperature might be necessary, but proceed with caution to avoid side reactions.[5][6]

    • Solution 3: Reagent Purity and Stoichiometry: Use freshly opened or properly stored oxidizing agents. DMP, for instance, can decompose upon exposure to moisture.[1] Ensure the correct stoichiometry of the oxidant is used; an excess may be required, but a large excess can lead to side reactions.

  • Side Reactions: The most common side reaction is the oxidation of the thioether to a sulfoxide or sulfone.[7][8] Over-oxidation of the desired aldehyde to a carboxylic acid can also occur with some reagents, though less common with mild oxidants like DMP and Swern.[3][6]

    • Solution 1: Reagent Selection: As mentioned, DMP and Swern oxidations are generally chemoselective for the alcohol over the sulfide.[1][2][4] TEMPO-catalyzed oxidations can also be selective, but the choice of co-oxidant is critical.[9][10][11]

    • Solution 2: Temperature Control: Maintaining a low temperature is critical, especially for Swern oxidations (-78 °C), to prevent side reactions.[5]

The following workflow can help diagnose and resolve low yield issues:

Low Yield Troubleshooting start Low Yield of Aldehyde check_conversion Check for complete conversion of starting material (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Starting material remains side_products Significant Side Products Observed check_conversion->side_products Starting material consumed, low product increase_time_temp Increase reaction time or temperature cautiously incomplete->increase_time_temp check_reagent Check purity and stoichiometry of oxidant incomplete->check_reagent change_oxidant Consider a more potent but selective oxidant (e.g., DMP, Swern) incomplete->change_oxidant over_oxidation Over-oxidation of aldehyde to carboxylic acid? side_products->over_oxidation sulfide_oxidation Oxidation of thioether to sulfoxide/sulfone? side_products->sulfide_oxidation end_goal Improved Yield of p-(Phenylthio)benzaldehyde increase_time_temp->end_goal check_reagent->end_goal change_oxidant->end_goal use_milder_oxidant Use milder oxidant (DMP, Swern) over_oxidation->use_milder_oxidant sulfide_oxidation->use_milder_oxidant control_temp Strict temperature control (e.g., -78°C for Swern) sulfide_oxidation->control_temp use_milder_oxidant->end_goal control_temp->end_goal

Caption: Troubleshooting workflow for low aldehyde yield.

Question: I am observing the formation of p-(phenylsulfinyl)benzyl alcohol or p-(phenylsulfonyl)benzyl alcohol in my reaction. How can I prevent the oxidation of the thioether?

Answer:

The formation of the corresponding sulfoxide or sulfone indicates that your oxidizing agent is not selective enough. The sulfur atom in the thioether is electron-rich and susceptible to oxidation.

  • Choice of Oxidizing Agent: The key to preventing thioether oxidation is to use a highly chemoselective oxidant.

    • Dess-Martin Periodinane (DMP): This is often the reagent of choice as it is known to tolerate sulfides while oxidizing primary and secondary alcohols.[1][2]

    • Swern Oxidation: This method, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is also highly selective for alcohols over thioethers.[3][4] The low reaction temperature (-78 °C) is crucial for this selectivity.[5]

  • Reaction Conditions:

    • Temperature: Avoid elevated temperatures, as they can lead to a loss of selectivity. For Swern oxidations, maintaining the temperature at or below -78°C is critical.[5]

    • Reaction Time: Do not extend the reaction time unnecessarily. Once the starting alcohol is consumed (as monitored by TLC), work up the reaction promptly.

  • Alternative Strategies:

    • Thioether Protection: In cases where oxidation of the thioether is unavoidable with the desired oxidant for the alcohol, a protection-deprotection strategy can be employed. However, this adds steps to the synthesis.[12][13][14]

Preventing Thioether Oxidation start Thioether Oxidation Observed (Sulfoxide/Sulfone Formation) cause1 Non-selective Oxidizing Agent start->cause1 cause2 Harsh Reaction Conditions start->cause2 solution1 Use Chemoselective Oxidant cause1->solution1 solution2 Optimize Reaction Conditions cause2->solution2 dmp Dess-Martin Periodinane (DMP) solution1->dmp swern Swern Oxidation solution1->swern tempo TEMPO (with appropriate co-oxidant) solution1->tempo temp_control Strict Temperature Control (e.g., -78°C for Swern) solution2->temp_control time_control Monitor reaction and work up promptly solution2->time_control outcome Selective Oxidation of Alcohol dmp->outcome swern->outcome tempo->outcome temp_control->outcome time_control->outcome

Caption: Strategies to prevent thioether oxidation.

Frequently Asked Questions (FAQs)

Q1: Can I use stronger oxidizing agents like potassium permanganate or chromic acid?

A1: It is highly discouraged. Strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will readily oxidize both the alcohol and the thioether, likely leading to a complex mixture of products including the sulfone and over-oxidized carboxylic acid.[15]

Q2: My Swern oxidation is giving a low yield and a foul smell. What could be the issue?

A2: The foul odor is due to the byproduct dimethyl sulfide ((CH₃)₂S).[3][4] Low yields in Swern oxidations can result from improper temperature control. If the temperature rises above -60 °C before the addition of the base, the active oxidant can decompose.[5] Also, ensure that anhydrous conditions are maintained throughout the reaction, as water will quench the active electrophile.

Q3: Is it possible to stop the thioether oxidation at the sulfoxide stage?

A3: While some reagents can selectively oxidize sulfides to sulfoxides, achieving this with simultaneous alcohol oxidation is challenging and requires careful control of stoichiometry and reaction conditions.[16] If the sulfoxide is the desired product, a two-step process (alcohol oxidation followed by sulfide oxidation) might be more reliable.

Q4: Are there any "green" oxidation methods that are suitable for this transformation?

A4: Yes, several greener alternatives to traditional oxidation methods exist. TEMPO-catalyzed aerobic oxidation, using air or O₂ as the terminal oxidant, can be a good option.[9][10] The selectivity of this system often depends on the choice of the metal co-catalyst.[9] Photocatalytic methods using visible light and a photosensitizer are also emerging as environmentally friendly options for selective alcohol oxidation.[17]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted for the selective oxidation of this compound to p-(phenylthio)benzaldehyde.[1][6][18]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMP (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Temperature Room Temperature
Solvent Anhydrous DCM
Equivalents of DMP 1.1 - 1.5
Typical Reaction Time 1 - 3 hours
Expected Yield >90%
Protocol 2: Swern Oxidation

This protocol outlines the Swern oxidation of this compound.[3][4][19]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (TEA)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.1 - 1.5 eq) in anhydrous DCM.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.0 - 2.5 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, again maintaining the low temperature.

  • After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValue
Temperature -78 °C
Solvent Anhydrous DCM
Activating Agent Oxalyl Chloride
Base Triethylamine
Expected Yield 85-95%
Protocol 3: TEMPO-Catalyzed Aerobic Oxidation

This protocol describes a greener, TEMPO-catalyzed aerobic oxidation.[9][10][11]

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Copper(I) Iodide (CuI)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH₃CN)

  • Oxygen (balloon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), CuI (0.1 eq), DMAP (0.1 eq), and TEMPO (0.01 eq).

  • Add acetonitrile as the solvent.

  • Evacuate the flask and backfill with oxygen (repeat 3 times), then leave an oxygen-filled balloon attached to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValue
Catalyst System TEMPO/CuI/DMAP
Oxidant O₂ (from balloon)
Solvent Acetonitrile
Temperature Room Temperature
Expected Yield 80-90%

References

Preventing over-oxidation of p-(Phenylthio)benzyl alcohol to the carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective oxidation of p-(phenylthio)benzyl alcohol to p-(phenylthio)benzaldehyde. The primary challenge addressed is the prevention of over-oxidation to the corresponding carboxylic acid while preserving the thioether functionality.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in oxidizing this compound to the aldehyde?

The primary challenges are twofold:

  • Over-oxidation: The desired aldehyde can be further oxidized to the carboxylic acid, reducing the yield of the target molecule.

  • Thioether Oxidation: The phenylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone byproducts.

Q2: Which oxidation methods are recommended for this transformation?

For the selective oxidation of this compound, mild oxidation methods are recommended to minimize side reactions. The most suitable methods include:

  • Swern Oxidation

  • Dess-Martin Periodinane (DMP) Oxidation

  • TEMPO-based Oxidation Systems

These methods generally operate under mild conditions and are known for their high chemoselectivity.

Q3: How do I choose the best method for my specific needs?

The choice of method depends on several factors including scale, available reagents, and tolerance for certain byproducts. The following table provides a comparison to aid in your decision-making process.

FeatureSwern OxidationDess-Martin Periodinane (DMP)TEMPO-based Oxidation
Reagents Oxalyl chloride/TFAA, DMSO, TriethylamineDess-Martin PeriodinaneTEMPO (catalyst), Stoichiometric oxidant (e.g., NaOCl, BAIB)
Temperature Low temperature required (-78 °C)Room temperatureRoom temperature
Byproducts Dimethyl sulfide (malodorous), CO, CO2Iodinane derivativesDependent on the stoichiometric oxidant used
Thioether Comp. Generally good, but can be substrate-dependentHigh compatibility with sulfidesGood, but can depend on the specific TEMPO system
Over-oxidation Minimal if conditions are controlledMinimalCan be an issue if not properly controlled
Advantages Reliable, well-established, high yieldsMild conditions, easy work-upCatalytic, "green" options available
Disadvantages Requires cryogenic temperatures, toxic and malodorous byproductsReagent is expensive and potentially explosiveCan be slower, optimization may be required

Troubleshooting Guides

Issue 1: Low Yield of the Desired Aldehyde
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction closely by TLC or LC-MS. - Ensure the reagents are fresh and anhydrous. - For Swern oxidation, ensure the temperature is maintained at -78 °C during the initial steps.
Over-oxidation to Carboxylic Acid - Use a milder oxidizing agent (DMP is often a good choice). - Strictly control the stoichiometry of the oxidant. - For TEMPO oxidations, avoid prolonged reaction times.
Formation of Thioether Oxidation Products - Choose a highly chemoselective method like DMP oxidation. - Perform the reaction at the lowest possible temperature.
Difficult Purification - Optimize the work-up procedure to efficiently remove byproducts. For Swern, a bleach wash can help remove dimethyl sulfide. For DMP, a basic wash can remove the iodinane byproduct.
Issue 2: Formation of Over-oxidation Product (Carboxylic Acid)
Possible Cause Troubleshooting Step
Reaction Temperature Too High - For Swern oxidation, do not allow the reaction to warm up prematurely. - For other methods, consider running the reaction at a lower temperature (e.g., 0 °C instead of room temperature).
Excess Oxidant - Use no more than a slight excess (e.g., 1.1-1.2 equivalents) of the oxidizing agent.
Prolonged Reaction Time - Monitor the reaction closely and quench it as soon as the starting material is consumed.
Presence of Water (for some methods) - Ensure all glassware is oven-dried and solvents are anhydrous, especially for Swern and DMP oxidations.
Issue 3: Formation of Thioether Oxidation Products (Sulfoxide/Sulfone)
Possible Cause Troubleshooting Step
Oxidizing Agent is Too Harsh - Avoid strong oxidants like chromium reagents or permanganate. - DMP is known for its excellent functional group tolerance, including sulfides.
Reaction Conditions are Not Optimal - Lower the reaction temperature. - Reduce the reaction time.

Experimental Protocols

Note: These are general protocols and may require optimization for your specific substrate and scale.

Swern Oxidation Protocol
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) to a flame-dried round-bottom flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.1 - 1.5 equivalents) to the cooled DCM.

  • DMSO Addition: In a separate flask, dissolve dimethyl sulfoxide (DMSO, 2.0 - 2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15-30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.

  • Base Addition: Add triethylamine (Et3N, 3.0 - 5.0 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature. Once at room temperature, quench the reaction by adding water.

  • Work-up: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Dess-Martin Periodinane (DMP) Oxidation Protocol
  • Preparation: To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quench and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

TEMPO-based (Anelli-type) Oxidation Protocol
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a biphasic mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.

  • Catalyst Addition: Add potassium bromide (0.1 equivalents) and TEMPO (0.01 - 0.05 equivalents) to the mixture.

  • Oxidant Addition: Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 - 1.3 equivalents) dropwise, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction vigorously at 0 °C until the starting material is consumed (monitor by TLC).

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Oxidation_Troubleshooting start Starting Experiment: Oxidation of this compound issue Low Yield of Aldehyde? start->issue cause1 Incomplete Reaction issue->cause1 Yes cause2 Over-oxidation issue->cause2 Yes cause3 Thioether Oxidation issue->cause3 Yes success High Yield of p-(Phenylthio)benzaldehyde issue->success No solution1 Check Reagent Quality & Reaction Time cause1->solution1 solution2 Use Milder Conditions & Control Stoichiometry cause2->solution2 solution3 Choose Chemoselective Method (e.g., DMP) cause3->solution3 solution1->success solution2->success solution3->success

Caption: Troubleshooting workflow for low aldehyde yield.

Reaction_Pathway substrate This compound aldehyde p-(Phenylthio)benzaldehyde (Desired Product) substrate->aldehyde Mild Oxidation (Swern, DMP, TEMPO) sulfoxide p-(Phenylsulfinyl)benzyl alcohol (Thioether Oxidation) substrate->sulfoxide Thioether Oxidation (Non-selective Oxidant) acid p-(Phenylthio)benzoic acid (Over-oxidation) aldehyde->acid Over-oxidation (Harsh Conditions)

Caption: Potential reaction pathways and side products.

Method_Selection_Logic start Choosing an Oxidation Method q1 Is thioether sensitivity the primary concern? start->q1 dmp Dess-Martin Periodinane (DMP) (High Chemoselectivity) q1->dmp Yes q2 Are cryogenic conditions feasible? q1->q2 No swern Swern Oxidation (Reliable, High Yield) q2->swern Yes tempo TEMPO-based Oxidation (Milder, Catalytic) q2->tempo No

Caption: Decision tree for selecting an oxidation method.

Optimization of reaction conditions for etherification of p-(Phenylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the etherification of p-(Phenylthio)benzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this specific etherification reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the etherification of this compound?

A1: The etherification of this compound, a type of benzyl alcohol, can be achieved through several methods. Common approaches include dehydrative etherification using catalysts like iron(III) chloride (FeCl₃) in a green solvent such as propylene carbonate.[1][2] Other methods involve using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalysts, particularly for forming symmetrical ethers.[3] Additionally, metal-free approaches utilizing reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) have been reported for the chemoselective etherification of benzyl alcohols.[4]

Q2: How does the phenylthio group affect the etherification reaction?

A2: The phenylthio group at the para position is generally considered to be weakly electron-donating or electron-withdrawing depending on the reaction conditions, which can influence the reactivity of the benzylic alcohol. For benzyl alcohols, substrates with electron-donating groups tend to facilitate ether formation, while those with electron-withdrawing groups may require longer reaction times or higher temperatures to achieve good yields.[1][4] The sulfur atom in the phenylthio group could also potentially interact with certain metal catalysts, which should be a consideration when selecting a catalyst.

Q3: What are the typical side reactions observed during the etherification of this compound?

A3: A common side reaction in the etherification of benzyl alcohols is the formation of the corresponding dibenzyl ether as a byproduct.[5] This is particularly prevalent at higher temperatures.[5] In some cases, especially with Pd(0) or Pt(0) catalysts in the presence of air, oxidative dehydrogenation of the alcohol to the corresponding aldehyde can occur as a side-reaction.[5]

Q4: Can I perform a cross-etherification with this compound and another alcohol?

A4: Yes, cross-etherification to form unsymmetrical ethers is possible. Iron-based catalytic systems, for instance, have been developed for the selective synthesis of unsymmetrical ethers from two different alcohols.[5] These methods often employ a ligand to control the selectivity and minimize the formation of symmetrical ether byproducts.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Presence of water in the reaction mixture. 4. Deactivating effect of the phenylthio group on the catalyst.1. Use a fresh batch of catalyst or activate the catalyst according to the supplier's instructions. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. Extend the reaction time.[1] 3. Ensure all reagents and solvents are dry. Use of a dehydrating agent might be beneficial. 4. Consider a different catalyst system that is less sensitive to sulfur, such as a metal-free system.
Formation of significant amounts of dibenzyl ether byproduct 1. High reaction temperature. 2. Inappropriate catalyst or reaction conditions.1. Lower the reaction temperature and extend the reaction time.[5] 2. For cross-etherification, use a catalytic system designed for selective unsymmetrical ether formation.[2]
Formation of aldehyde byproduct Oxidative dehydrogenation of the alcohol.If using a Pd/C or Pt/C catalyst, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]
Difficulty in product purification Similar polarity of the product and starting material or byproducts.Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase. Recrystallization could also be an option for solid products.

Experimental Protocols

Protocol 1: Iron(III) Chloride Catalyzed Symmetrical Etherification

This protocol is adapted from a general procedure for the symmetrical etherification of benzyl alcohols.[1][2]

Materials:

  • This compound

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Propylene carbonate (PC)

  • Pressure tube

  • Standard laboratory glassware

  • Petroleum ether for extraction

Procedure:

  • To a pressure tube, add this compound (2 mmol) and propylene carbonate (1 mL).

  • Add FeCl₃·6H₂O (5 mol %).

  • Seal the pressure tube and stir the mixture at a temperature between 70-120 °C. The optimal temperature may need to be determined experimentally, starting at the lower end. Reactions involving benzyl alcohols with electron-withdrawing groups may require higher temperatures.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 14 to 48 hours.[1]

  • After completion of the reaction, cool the mixture to room temperature.

  • Extract the product with petroleum ether (30 mL). Centrifugation can be used to facilitate the separation of the petroleum ether and propylene carbonate layers.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for Symmetrical Etherification of Benzyl Alcohol (Model Reaction) [1][2]

EntryCatalyst (mol %)SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1NonePC1001400
2FeCl₃·6H₂O (5)Toluene100142015
3FeCl₃·6H₂O (5)Dioxane100143530
4FeCl₃·6H₂O (5)Acetonitrile100144035
5FeCl₃·6H₂O (5)DMC1001410090
6FeCl₃·6H₂O (5)PC100149588

Reaction conditions: Benzyl alcohol (2 mmol), catalyst (5 mol %), solvent (1 mL). Conversion determined by ¹H NMR analysis of the crude product. PC = propylene carbonate, DMC = dimethyl carbonate.

Table 2: Symmetrical Etherification of Substituted Benzylic Alcohols using Iron(III) Catalyst [1]

EntrySubstrate (para-substituent)Temperature (°C)Time (h)Isolated Yield (%)
1H701488
2OMe701491
3Me701493
4F1002475
5Cl1002470
6Br1002465
7CF₃1204856

Reaction conditions: Benzylic alcohol (2 mmol), FeCl₃·6H₂O (5 mol %), PC (1 mL).

Visualizations

Experimental Workflow for Symmetrical Etherification

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound (2 mmol) and Propylene Carbonate (1 mL) to pressure tube B Add FeCl3·6H2O (5 mol%) A->B C Seal tube and stir at 70-120 °C B->C D Monitor reaction by TLC (14-48 h) C->D E Cool to room temperature D->E F Extract with petroleum ether E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for Iron-Catalyzed Symmetrical Etherification.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Conversion? cause1 Inactive Catalyst? start->cause1 Yes cause2 Suboptimal Conditions? start->cause2 No cause1->cause2 No solution1 Use fresh or activated catalyst cause1->solution1 Yes cause3 Presence of Water? cause2->cause3 No solution2 Increase temperature/time cause2->solution2 Yes solution3 Use dry reagents/solvents cause3->solution3 Yes

Caption: Troubleshooting Flowchart for Low Reaction Conversion.

References

Stability of p-(Phenylthio)benzyl alcohol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of p-(phenylthio)benzyl alcohol under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive sites?

A1: this compound is an organic compound with the chemical formula C₁₃H₁₂OS.[1][2] Its structure consists of a benzyl alcohol core substituted with a phenylthio group at the para position. The molecule has two primary sites susceptible to reactivity: the hydroxyl (-OH) group of the benzyl alcohol and the sulfur atom of the thioether linkage.[1]

Q2: How stable is this compound under neutral conditions?

A2: Under neutral pH conditions and at ambient temperature, this compound is expected to be relatively stable. However, like many organic molecules, its stability can be compromised by exposure to light, elevated temperatures, and oxidizing agents. For instance, benzyl alcohol itself can slowly oxidize in the air to form benzaldehyde and benzoic acid.[3]

Q3: What are the likely degradation pathways for this molecule?

A3: The degradation of this compound will likely involve reactions at the thioether and benzyl alcohol functionalities.

  • Acidic Conditions: Acid-catalyzed cleavage of the thioether bond is possible, although thioethers are generally more stable to acid hydrolysis than ethers. The benzylic alcohol can undergo acid-catalyzed dehydration to form a carbocation, which can then lead to the formation of ethers or polymeric materials.

  • Basic Conditions: The thioether bond is generally stable under basic conditions. The benzyl alcohol group is also relatively stable, though strong bases could deprotonate the hydroxyl group, forming an alkoxide.

  • Oxidative Conditions: The thioether is susceptible to oxidation, which can yield a sulfoxide and subsequently a sulfone. The benzyl alcohol can be oxidized to the corresponding aldehyde (p-(phenylthio)benzaldehyde) and further to the carboxylic acid (p-(phenylthio)benzoic acid).

Troubleshooting Guide

Observation Potential Cause Recommended Action
Appearance of new, more polar peaks on HPLC after storage in acidic solution. Acid-catalyzed degradation. This could involve cleavage of the thioether or reactions at the benzylic alcohol.Neutralize the solution to a pH of 6-7 for storage. Analyze the degradation products by LC-MS to identify them. Consider using a buffered solution if acidic pH is required for the experiment.
Appearance of new, less polar peaks on HPLC after heating in an acidic solution. Acid-catalyzed dehydration of the benzyl alcohol followed by ether formation or polymerization.Avoid high temperatures in acidic media. If heating is necessary, use the lowest effective temperature and minimize the reaction time.
Formation of a precipitate when stored in a basic solution. Deprotonation of the benzylic alcohol by a strong base, followed by salt formation.Use a milder base or a buffered basic solution if possible. Ensure the concentration of the base is not excessively high.
Loss of parent compound with the appearance of new peaks at different retention times after exposure to air or oxidizing agents. Oxidation of the thioether to a sulfoxide or sulfone, and/or oxidation of the alcohol to an aldehyde or carboxylic acid.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to known oxidizing agents unless it is a desired reaction.
Inconsistent analytical results for the same batch of material. This could be due to on-column degradation or instability in the analytical solvent.Verify the stability of the compound in the chosen analytical solvent. Ensure the mobile phase pH is within a stable range for the compound. Check for active sites on the HPLC column that might be promoting degradation.

Stability Data Summary

Condition Parameter Expected Stability Potential Degradation Products
Acidic pH < 4, Room TemperatureModerate to Lowp-Thiocresol, Benzyl alcohol, Benzaldehyde, Polymeric materials
pH < 4, Elevated TemperatureLowIncreased formation of degradation products mentioned above.
Basic pH > 10, Room TemperatureHighGenerally stable; potential for alkoxide formation.
pH > 10, Elevated TemperatureModeratePotential for slow degradation, though specific pathways are not well-defined for this structure.
Oxidative e.g., H₂O₂, m-CPBALowp-(Phenylsulfinyl)benzyl alcohol, p-(Phenylsulfonyl)benzyl alcohol, p-(Phenylthio)benzaldehyde, p-(Phenylthio)benzoic acid
Photolytic UV/Visible lightModeratePotential for radical-mediated degradation. Specific products would require experimental determination.
Thermal Elevated Temperature (in inert atm)HighStable at moderately elevated temperatures. At very high temperatures, pyrolysis would lead to complex mixtures.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods.[4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at room temperature and analyze samples at initial, 2, 4, 8, and 24-hour time points.

  • If no degradation is observed, repeat the experiment at 60°C.

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Follow the same time points and temperature conditions as the acidic hydrolysis study.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and analyze at the specified time points.

  • Protect from light to avoid photolytic degradation.

5. Thermal Degradation:

  • Store the solid compound in a temperature-controlled oven at 60°C.

  • Analyze samples at 1, 3, and 7 days.

  • Also, subject the stock solution to thermal stress at 60°C and analyze at the same time points.

6. Photolytic Degradation:

  • Expose the solid compound and the stock solution to a calibrated light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

  • Analyze samples after a defined exposure period.

  • A control sample should be stored under the same conditions but protected from light.

7. Analytical Method:

  • A stability-indicating HPLC method should be used. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • UV detection should be employed, and the wavelength should be chosen to provide a good response for the parent compound and any potential degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, RT & 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, RT & 60°C) stock->base oxidative Oxidative Degradation (3% H₂O₂, RT) stock->oxidative thermal Thermal Degradation (Solid & Solution, 60°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC oxidative->analyze thermal->analyze photo->analyze neutralize->analyze identify Characterize Degradants (LC-MS) analyze->identify

Caption: Experimental workflow for forced degradation studies.

G parent This compound protonated_ether Protonated Thioether parent->protonated_ether H⁺ carbocation Benzylic Carbocation parent->carbocation H⁺, -H₂O (Dehydration) cleavage_products p-Thiocresol + Benzaldehyde protonated_ether->cleavage_products H₂O dehydration_product Dibenzylic Ether Derivative carbocation->dehydration_product + this compound

Caption: Potential degradation pathways under acidic conditions.

G parent This compound sulfoxide p-(Phenylsulfinyl)benzyl alcohol parent->sulfoxide [O] aldehyde p-(Phenylthio)benzaldehyde parent->aldehyde [O] sulfone p-(Phenylsulfonyl)benzyl alcohol sulfoxide->sulfone [O] acid p-(Phenylthio)benzoic acid aldehyde->acid [O]

Caption: Potential degradation pathways under oxidative conditions.

References

Technical Support Center: Purification of p-(Phenylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude p-(Phenylthio)benzyl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is an off-white or pale beige solid. What are the likely impurities?

A: The expected appearance of pure this compound is a white to off-white crystalline powder.[1] A pale beige or yellowish color often indicates the presence of impurities.[2] Common contaminants can include:

  • Unreacted Starting Materials: Residual 4-phenylsulfanyl-benzaldehyde or thiophenol can discolor the product.[2]

  • Oxidation Products: The benzyl alcohol moiety can be susceptible to oxidation, forming the corresponding aldehyde (4-phenylsulfanyl-benzaldehyde).

  • Side-Reaction Products: The synthesis, often carried out under basic conditions, can lead to various byproducts.[1]

  • Residual Solvents: Solvents from the reaction or initial work-up may be trapped in the solid.

Q2: What is the recommended primary method for purifying crude this compound?

A: The two most common and effective methods for purifying this compound are recrystallization and column chromatography.[1]

  • Recrystallization is ideal for removing small amounts of impurities from a solid that is already relatively pure. It is generally faster and uses less solvent than chromatography.

  • Column Chromatography is more effective for separating the target compound from significant amounts of impurities or byproducts with similar polarities.[3]

Q3: I am having trouble with recrystallization. My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point. Since the melting point of this compound is 46-48°C, this can be a common issue.[2] To resolve this:

  • Add more solvent: The solution may be too saturated. Add a small amount of hot solvent to redissolve the oil.

  • Lower the boiling point of the solvent system: If using a high-boiling point solvent, consider switching to a lower-boiling one or using a two-solvent system to reduce the overall boiling point.[4]

  • Ensure slow cooling: Allow the solution to cool slowly to room temperature before inducing crystallization or placing it in an ice bath. Rapid cooling encourages oil formation over crystal growth.[4]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

Q4: My recovery yield after recrystallization is very low. How can I improve it?

A: Poor recovery is often due to using too much solvent or premature crystallization.

  • Use a minimal amount of hot solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent in small portions until the solid just dissolves.

  • Cool the filtrate thoroughly: After filtering the crystals, cool the remaining solution (mother liquor) in an ice bath to recover a second crop of crystals, as more product may precipitate at the lower temperature.

  • Select an appropriate solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] Test solubility in various solvents on a small scale first.

Q5: How do I select an appropriate solvent system (eluent) for column chromatography?

A: The best way to determine the optimal eluent is by using Thin-Layer Chromatography (TLC).

  • Dissolve a small sample of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the solution on a TLC plate (silica gel is common for this type of compound).[3]

  • Run several plates using different solvent systems of varying polarities (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures).

  • The ideal solvent system will give your target compound, this compound, a Retention Factor (Rf) value of approximately 0.2-0.4, with good separation from impurity spots.[3]

Q6: How can I confirm the purity of my final product?

A: Purity should be assessed using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Melting Point Analysis: A sharp melting point range close to the literature value (46-48°C) indicates high purity.[2] Impurities tend to broaden and depress the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.[3]

Physical & Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Appearance Pale beige solid / White to off-white crystalline powder[1][2]
Molecular Formula C₁₃H₁₂OS[2][5]
Molecular Weight 216.30 g/mol [5]
Melting Point 46-48 °C[2]
Boiling Point 390.2 °C at 760 mmHg[2]
Solubility Sparingly soluble in water[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general methodology for recrystallizing crude this compound. The ideal solvent should be determined experimentally on a small scale first. A common choice for moderately polar compounds like this is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or water).[4]

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions while heating (e.g., on a hot plate) and swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the product from crystallizing prematurely on the filter.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the purification of this compound using silica gel flash chromatography.

  • Eluent Selection: As described in Q5, use TLC to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides an Rf value of ~0.3 for the product.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.[3]

    • Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).[3][6]

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC to identify which ones contain the purified product.[6]

    • Combine the pure fractions containing this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.[3]

Visualization of Workflows

Purification_Workflow Crude Crude p-(Phenylthio)benzyl alcohol Solid Assess Assess Purity (TLC, Melting Point) Crude->Assess HighPurity High Purity? (>95%) Assess->HighPurity Recrystallize Recrystallization HighPurity->Recrystallize Yes Chromatography Column Chromatography HighPurity->Chromatography No AnalyzeFinal Final Purity Analysis (NMR, MP, TLC) Recrystallize->AnalyzeFinal Chromatography->AnalyzeFinal PureProduct Pure Product AnalyzeFinal->PureProduct

Caption: General workflow for the purification of crude this compound.

Recrystallization_Troubleshooting Start Start Recrystallization: Dissolve solid in min. hot solvent Cool Allow solution to cool slowly Start->Cool Problem Problem Occurs? Cool->Problem OilingOut Compound 'Oils Out'? Problem->OilingOut Yes Success Crystals Form Successfully -> Filter & Dry Problem->Success No NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol_Oil1 1. Re-heat solution 2. Add more hot solvent OilingOut->Sol_Oil1 Yes Sol_Crystal1 1. Scratch flask with glass rod NoCrystals->Sol_Crystal1 Yes Sol_Oil2 3. Ensure slow cooling Sol_Oil1->Sol_Oil2 Sol_Oil2->Cool Sol_Crystal2 2. Add a seed crystal Sol_Crystal1->Sol_Crystal2 Sol_Crystal3 3. Cool in ice bath Sol_Crystal2->Sol_Crystal3 Sol_Crystal3->Cool

Caption: Troubleshooting guide for common issues during recrystallization.

References

Technical Support Center: Synthesis of p-(Phenylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of p-(Phenylthio)benzyl alcohol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Reduction of 4-(Phenylthio)benzaldehyde

This route involves the reduction of 4-(phenylthio)benzaldehyde using a reducing agent such as sodium borohydride.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Reducing Agent Sodium borohydride (NaBH₄) can decompose upon exposure to moisture. Use a fresh, unopened container of NaBH₄ or a recently purchased batch. Ensure it is a fine, free-flowing powder.
Insufficient Reducing Agent While catalytic amounts can be effective, ensure a sufficient molar excess of NaBH₄ is used. A common starting point is 1.5 to 2.0 equivalents relative to the aldehyde.
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating to around 40-50°C can increase the reaction rate.[1]
Poor Quality Starting Material Ensure the 4-(phenylthio)benzaldehyde is of high purity. Impurities can interfere with the reaction.
Inadequate Mixing On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture, especially as NaBH₄ may not be fully soluble.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps
Unreacted Starting Material Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more reducing agent or extending the reaction time.
Side-Products from Over-reduction While less common with NaBH₄, stronger reducing agents could potentially reduce the phenylthio group. Stick to milder reducing agents like NaBH₄.
Work-up Issues During the aqueous work-up, ensure the pH is carefully adjusted to neutralize any remaining borohydride and to facilitate the extraction of the product.
Route 2: Nucleophilic Substitution

This route typically involves the reaction of a benzyl halide (e.g., 4-chlorobenzyl alcohol or 4-bromobenzyl alcohol) with thiophenol in the presence of a base.

Issue 1: Incomplete Reaction or Low Conversion

Potential Cause Troubleshooting Steps
Insufficiently Strong Base The basicity of the reaction medium is crucial for the deprotonation of thiophenol to the more nucleophilic thiophenolate anion. Consider using a stronger base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Poor Leaving Group The reactivity of the benzyl halide is important. Benzyl bromide is generally more reactive than benzyl chloride.
Low Reaction Temperature Some nucleophilic aromatic substitutions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for side-product formation.
Solvent Effects Polar aprotic solvents like DMF or DMSO can accelerate SₙAr reactions. Ensure the solvent is anhydrous, as water can deactivate the base and hydrolyze the benzyl halide.

Issue 2: Formation of Side-Products

Potential Cause Troubleshooting Steps
Dibenzyl Ether Formation Benzyl alcohols can self-condense to form ethers, especially at elevated temperatures or in the presence of strong acids or bases. Maintain strict temperature control and consider adding the base portion-wise.
Oxidation of Thiophenol Thiophenol can be oxidized to diphenyl disulfide, especially in the presence of air and base. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.
Over-alkylation While less likely with a mono-substituted benzyl alcohol, ensure the stoichiometry of the reactants is carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary synthetic routes are the reduction of 4-(phenylthio)benzaldehyde and the nucleophilic substitution reaction between a p-substituted benzyl alcohol derivative and thiophenol.

Q2: What is the typical yield and purity I can expect?

A2: For the reduction of 4-(phenylthio)benzaldehyde with sodium borohydride, yields can be very high, with reported yields of up to 97.3% and purity of 99.56% by HPLC.[1] Yields for the nucleophilic substitution route can vary depending on the specific conditions but are generally good.

Q3: What are the key safety precautions I should take?

A3: Thiophenol is highly toxic, flammable, and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment and away from sources of ignition.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as hexane:ethyl acetate (10:1), can be used to separate the product from the starting materials.[1]

Q5: What are the best methods for purifying the final product?

A5: The product is a solid at room temperature and can often be purified by recrystallization.[1] Column chromatography is another effective method for achieving high purity.[1]

Data Presentation

Table 1: Summary of a Lab-Scale Synthesis via Reduction

ParameterValueReference
Starting Material 4-phenylmercaptobenzaldehyde[1]
Reagent Sodium borohydride[1]
Solvent Methanol[1]
Scale 527 g of starting material[1]
Reaction Temperature 48°C[1]
Reaction Time Approximately 1 hour[1]
Yield 97.3%[1]
Purity (HPLC) 99.56%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-(Phenylthio)benzaldehyde

Materials:

  • 4-phenylmercaptobenzaldehyde (527 g)

  • Methanol (2965 ml)

  • Sodium borohydride (29.65 g)

  • Hydrochloric acid (for pH adjustment)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • 5000 mL reaction flask

  • Stirring apparatus

  • Heating mantle

  • Apparatus for concentration under reduced pressure

Procedure:

  • In a 5000 mL reaction flask, combine 527 g of 4-phenylmercaptobenzaldehyde and 2965 ml of methanol at room temperature (25°C).

  • With stirring, add 29.65 g of sodium borohydride in three portions.

  • Increase the temperature to 48°C and continue stirring. The reaction is expected to take about 1 hour.[1]

  • Monitor the reaction progress by TLC using a hexane:ethyl acetate (10:1) eluent system.

  • Once the reaction is complete, cool the mixture and carefully add hydrochloric acid dropwise to adjust the pH to 6.

  • Concentrate the mixture to dryness under reduced pressure (1330 Pa, 45°C) to recover the methanol.

  • To the viscous residue, add 2200 ml of dichloromethane and wash with water until the aqueous layer is neutral.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (1720 Pa, 25°C) to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Reaction_Mechanism_Reduction 4-(Phenylthio)benzaldehyde 4-(Phenylthio)benzaldehyde Alkoxide_Intermediate Alkoxide Intermediate 4-(Phenylthio)benzaldehyde->Alkoxide_Intermediate 1. NaBH4 NaBH4 NaBH4 Hydride_Attack Hydride Attack p-(Phenylthio)benzyl_alcohol This compound Alkoxide_Intermediate->p-(Phenylthio)benzyl_alcohol 2. CH3OH Protonation Protonation (from Methanol)

Caption: Reaction pathway for the reduction of 4-(Phenylthio)benzaldehyde.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Adjust_Reagents Use Fresh Reagents / Adjust Stoichiometry Reagents_OK->Adjust_Reagents No Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Reagents_OK->Check_Conditions Yes Adjust_Reagents->Check_Reagents Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Temperature, Time, or Atmosphere Conditions_OK->Optimize_Conditions No Analyze_Side_Products Analyze for Side Products (TLC, LC-MS) Conditions_OK->Analyze_Side_Products Yes Optimize_Conditions->Check_Conditions Purification_Issue Investigate Purification and Work-up Analyze_Side_Products->Purification_Issue End Problem Resolved Purification_Issue->End

Caption: A logical workflow for troubleshooting low-yield synthesis reactions.

Scale_Up_Considerations Scale_Up Scaling Up Synthesis Heat_Transfer Heat Transfer - Exothermic/Endothermic nature - Surface area to volume ratio decreases - Potential for hotspots or runaway reactions Scale_Up->Heat_Transfer Mixing Mixing Efficiency - Maintaining homogeneity - Mass transfer limitations - Impeller design and speed Scale_Up->Mixing Reagent_Addition Reagent Addition - Control of addition rate - Localized high concentrations - Subsurface addition Scale_Up->Reagent_Addition Workup_Purification Work-up & Purification - Phase separation challenges - Extraction efficiency - Crystallization and filtration at scale Scale_Up->Workup_Purification

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of p-(Phenylthio)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug development and quality control. This guide provides a comparative overview of analytical methodologies for assessing the purity of p-(Phenylthio)benzyl alcohol, an organic compound utilized as a pharmaceutical intermediate.[1][2] This document outlines various analytical techniques, presents supporting experimental data from analogous compounds, and offers detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.

Overview of Analytical Techniques

Several analytical techniques can be employed to determine the purity of this compound. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and complexity.

One source indicates that this compound can be synthesized with a purity of 99.56% as determined by HPLC, highlighting the utility of this technique.[3] Potential impurities that may need to be resolved and quantified can arise from the starting materials or side reactions during synthesis. A common precursor and potential impurity is 4-phenylsulfanyl-benzaldehyde.[2]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the recommended analytical methods for this compound purity determination. The quantitative data presented is largely based on validated methods for the closely related compound, benzyl alcohol, and serves as a reliable estimate for methodology applied to this compound.

Analytical Method Principle Anticipated Precision (%RSD) Anticipated LOD Anticipated LOQ Analysis Time Strengths Limitations
HPLC-UV Chromatographic separation based on polarity, with UV detection.< 2.0%[4]~0.02 µg/mL[5]~0.06 µg/mL[5]10-20 minHigh precision and accuracy, stability-indicating capabilities.[5][6][7]Requires a specific reference standard, potential for co-elution of impurities.
GC-MS Chromatographic separation based on volatility and polarity, with mass spectrometric detection for identification and quantification.< 2.0%[8]~0.1 µg/mL~0.3 µg/mL15-30 minHigh specificity and sensitivity, allows for impurity identification.[8][9]Requires derivatization for non-volatile impurities, potential for thermal degradation.
Quantitative NMR (qNMR) Intrinsic quantitative nature of NMR signals, where the signal area is directly proportional to the number of nuclei.[10]< 1.0%Dependent on the number of scans and magnetic field strength.Dependent on the number of scans and magnetic field strength.5-15 minNo need for a specific reference standard of the analyte, provides structural information.[10][11][12]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is designed as a stability-indicating assay for this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).

    • Start with a composition of 50:50 (Acetonitrile:Water) and gradually increase the acetonitrile concentration to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of this compound in the initial mobile phase to achieve a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities and the main component.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of about 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

This absolute quantification method does not require a specific reference standard of this compound.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent with a known purity, such as DMSO-d6 or CDCl3.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Experimental Parameters:

    • A 90° pulse angle.

    • A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • A sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of this compound is calculated using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for the described analytical methods and a decision-making process for method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in mobile phase prep1->prep2 prep3 Filter the solution prep2->prep3 hplc1 Inject sample into HPLC prep3->hplc1 Prepared Sample hplc2 Separation on C18 column hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 Chromatogram data2 Calculate purity against standard data1->data2

Caption: HPLC Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Dichloromethane prep1->prep2 gcms1 Inject sample into GC prep2->gcms1 Prepared Sample gcms2 Separation on DB-5MS column gcms1->gcms2 gcms3 Mass Spectrometry Detection gcms2->gcms3 data1 Identify peaks by mass spectra gcms3->data1 Total Ion Chromatogram & Mass Spectra data2 Quantify using peak areas data1->data2

Caption: GC-MS Experimental Workflow.

References

Comparative Guide to HPLC Analysis of p-(Phenylthio)benzyl alcohol and its Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of p-(Phenylthio)benzyl alcohol and its associated reaction mixtures. The information is intended to assist researchers and drug development professionals in selecting and implementing robust analytical techniques for quality control, reaction monitoring, and impurity profiling.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including the antifungal agent Fenticonazole Nitrate, where it is also a known impurity.[1][2] Accurate and reliable analytical methods are crucial for monitoring its purity and the progress of reactions in which it is involved. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of benzyl alcohol and its derivatives due to its versatility and suitability for moderately polar compounds.[3][4][5]

This guide outlines a primary RP-HPLC method derived from analytical procedures for related compounds and discusses alternative approaches, providing a framework for method development and validation.

Data Presentation: Comparison of HPLC Methods

The following table summarizes a proposed primary HPLC method and potential alternative methods for the analysis of this compound. The primary method is a hypothetical but representative method based on conditions commonly used for the analysis of Fenticonazole and its impurities.

ParameterPrimary Method (Proposed)Alternative Method 1Alternative Method 2
Stationary Phase C18 (Octadecylsilyl)C8 (Octylsilyl)Phenyl-Hexyl
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 3.5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.0)Methanol:WaterAcetonitrile:Water
Elution Mode Isocratic (e.g., 60:40 v/v)GradientIsocratic
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection UV at 254 nmUV at 230 nmUV at 254 nm
Column Temperature 30 °C35 °CAmbient
Advantages Good resolution for aromatic compoundsCommon solvents, less buffer prepDifferent selectivity for aromatic analytes
Disadvantages Buffer preparation requiredMethanol can lead to higher backpressureMay have lower retention for polar impurities

Experimental Protocols

Primary Proposed HPLC Method

This protocol describes a robust isocratic RP-HPLC method suitable for the routine analysis of this compound and for monitoring its synthesis.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.

    • Adjust the pH to 4.0 using dilute phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of the phosphate buffer.

    • Degas the mobile phase by sonication or helium sparging.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation (for reaction mixture analysis):

    • Quench a small aliquot of the reaction mixture.

    • Dilute the aliquot with the mobile phase to an appropriate concentration (e.g., to a final expected concentration of the main analyte of around 100 µg/mL).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution to analyze the purity or reaction progress.

Mandatory Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of a reaction mixture containing this compound.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Aliquot Quenching Quenching ReactionMixture->Quenching 1. Dilution Dilution Quenching->Dilution 2. Filtration Filtration Dilution->Filtration 3. Injection Injection into HPLC Filtration->Injection 4. MobilePhase Mobile Phase Preparation MobilePhase->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Assessment Integration->Quantification

Caption: Workflow for HPLC analysis of a reaction mixture.

Logical Relationship in Method Development

This diagram shows the logical considerations when developing an HPLC method for a new analyte like this compound, starting from known information about similar compounds.

G Analyte Analyte: this compound Properties Properties: Aromatic, Moderately Polar Analyte->Properties SimilarCompounds Similar Compounds: Benzyl Alcohol, Fenticonazole Impurities Analyte->SimilarCompounds InitialMethod Initial Method Selection: Reversed-Phase HPLC Properties->InitialMethod SimilarCompounds->InitialMethod StationaryPhase Stationary Phase Selection: C18 or C8 InitialMethod->StationaryPhase MobilePhase Mobile Phase Selection: Acetonitrile/Methanol + Buffer InitialMethod->MobilePhase Optimization Method Optimization: (Gradient, pH, Temperature) StationaryPhase->Optimization MobilePhase->Optimization Validation Method Validation: (Specificity, Linearity, Accuracy, Precision) Optimization->Validation

Caption: Logical steps in HPLC method development.

Conclusion

The proposed primary HPLC method provides a solid starting point for the analysis of this compound and its reaction mixtures. The use of a C18 column with an acetonitrile/phosphate buffer mobile phase is a well-established approach for separating aromatic compounds of moderate polarity. Researchers should consider the alternative methods presented, particularly if the primary method does not provide adequate resolution from specific impurities in their reaction matrix. As with any analytical method, validation according to ICH guidelines is essential to ensure the reliability of the results for its intended purpose.

References

Spectroscopic characterization and validation of p-(Phenylthio)benzyl alcohol structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization and validation of the p-(phenylthio)benzyl alcohol structure, alongside alternative compounds, supported by experimental data and detailed protocols.

This document outlines the expected spectroscopic data for this compound and compares it with two structurally related molecules: 4-(methylthio)benzyl alcohol and benzyl p-tolyl sulfide. This comparative approach facilitates a deeper understanding of the influence of subtle structural modifications on the spectral output, thereby aiding in the unambiguous identification and validation of the target molecule.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogues. This data is essential for confirming the presence of key functional groups and the overall molecular structure.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~7.40-7.20m9HAromatic protons
4.68s2H-CH₂OH
1.95s1H-OH
4-(Methylthio)benzyl alcohol7.28d, J=8.5 Hz2HAr-H ortho to CH₂OH
7.22d, J=8.5 Hz2HAr-H ortho to SCH₃
4.65s2H-CH₂OH
2.48s3H-SCH₃
1.80t, J=6.0 Hz1H-OH
Benzyl p-tolyl sulfide7.35-7.20m5HPhenyl-H
7.15d, J=8.0 Hz2HTolyl-H ortho to S
7.09d, J=8.0 Hz2HTolyl-H ortho to CH₃
4.12s2H-S-CH₂-
2.32s3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~140.0C-OH
~136.0C-S (ipso)
~135.5C-S (ipso, phenyl)
~131.0Ar-C
~129.5Ar-C
~129.0Ar-C
~127.0Ar-C
~126.5Ar-C
64.5-CH₂OH
4-(Methylthio)benzyl alcohol138.3C-OH
137.9C-SCH₃
128.9Ar-C
127.2Ar-C
64.9-CH₂OH
16.0-SCH₃
Benzyl p-tolyl sulfide138.1C-S (ipso, tolyl)
137.2C (ipso, phenyl)
132.4Ar-C
130.0Ar-C
129.0Ar-C
128.6Ar-C
127.2Ar-C
38.7-S-CH₂-
21.1-CH₃

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundO-H StretchC-H (sp²) StretchC-H (sp³) StretchC=C Stretch (Aromatic)C-O Stretch
This compound ~3350 (broad)~3060~2920, 2850~1580, 1480, 1440~1015
4-(Methylthio)benzyl alcohol~3340 (broad)~3020~2920, 2860~1595, 1495~1010
Benzyl p-tolyl sulfide-~3060, 3025~2920~1595, 1490, 1450-

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 216185, 139, 109, 91, 77
4-(Methylthio)benzyl alcohol154139, 121, 108, 91, 77
Benzyl p-tolyl sulfide214123, 91, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: 4.08 seconds

    • Relaxation Delay: 1.0 second

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 seconds

    • Relaxation Delay: 2.0 seconds

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: The spectrum was baseline-corrected and the peaks were labeled.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe or by gas chromatography (GC-MS).

  • Ionization Conditions:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

  • Mass Analysis:

    • Scan Range: m/z 40-500

  • Data Processing: The mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

G Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation H_NMR->Data_Analysis C_NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Signaling Pathway of Spectroscopic Data Interpretation

The following diagram illustrates the logical pathway for interpreting the collective spectroscopic data to confirm the structure of this compound.

G Data Interpretation Pathway cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_conclusion Conclusion Start Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) H_NMR_Analysis ¹H NMR: - Aromatic protons (m, ~7.4-7.2 ppm) - Methylene protons (s, ~4.7 ppm) - Hydroxyl proton (s, ~2.0 ppm) Start->H_NMR_Analysis C_NMR_Analysis ¹³C NMR: - Aromatic carbons (~140-126 ppm) - Methylene carbon (~64 ppm) Start->C_NMR_Analysis IR_Analysis FT-IR: - O-H stretch (~3350 cm⁻¹) - Aromatic C-H stretch (~3060 cm⁻¹) - Aliphatic C-H stretch (~2920 cm⁻¹) - C=C stretch (~1580, 1480 cm⁻¹) - C-O stretch (~1015 cm⁻¹) Start->IR_Analysis MS_Analysis Mass Spec: - Molecular Ion at m/z 216 - Fragments for benzyl and phenylthio moieties Start->MS_Analysis Conclusion Confirmed Structure: This compound H_NMR_Analysis->Conclusion C_NMR_Analysis->Conclusion IR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: Logical pathway for confirming the structure of this compound from spectroscopic data.

A Comparative Analysis of the Reactivity of p-(Phenylthio)benzyl Alcohol and p-(Methylthio)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of p-(Phenylthio)benzyl alcohol and p-(methylthio)benzyl alcohol. The analysis is supported by experimental data and detailed methodologies for key experiments, offering insights into the electronic effects of the para-substituents on the reactivity of the benzylic alcohol moiety.

Introduction

This compound and p-(methylthio)benzyl alcohol are aromatic alcohols that find utility as intermediates in organic synthesis, including the development of pharmaceutical agents. The reactivity of the benzylic hydroxyl group is of paramount importance in these applications, as it is the primary site for transformations such as oxidation, etherification, and nucleophilic substitution. The nature of the para-substituent, a phenylthio (-SPh) group versus a methylthio (-SMe) group, significantly influences the electron density at the benzylic carbon, thereby modulating the alcohol's reactivity. This guide explores the subtle yet significant differences in reactivity imparted by these two sulfur-containing substituents.

Electronic Effects of Substituents

The reactivity of benzyl alcohols is largely governed by the electronic properties of the substituents on the aromatic ring. These effects can be quantified using Hammett substituent constants (σ). The σp value for the p-methylthio group (-SCH3) is 0.00, indicating it is electronically neutral by a combination of resonance and inductive effects. In contrast, the p-phenylthio group (-SC6H5) has a σp value of +0.08, suggesting it is slightly electron-withdrawing.

This difference can be attributed to the phenyl group's ability to withdraw electron density from the sulfur atom, which in turn reduces the electron-donating resonance effect of the sulfur's lone pairs into the benzene ring compared to the methylthio group. Consequently, the phenylthio group is less effective at stabilizing a positive charge that develops at the benzylic position during the course of many reactions.

Table 1: Hammett Substituent Constants (σp)

Substituentσp ValueElectronic Effect
p-(Methylthio) (-SCH3)0.00Neutral
p-(Phenylthio) (-SC6H5)+0.08Slightly Electron-Withdrawing

Based on these electronic parameters, it is predicted that p-(methylthio)benzyl alcohol will be more reactive than this compound in reactions that proceed through a carbocation intermediate or have a transition state with developing positive charge at the benzylic carbon. This is because the methylthio group is better able to stabilize such intermediates through resonance.

Experimental Data: A Comparative Overview

While direct, side-by-side kinetic studies comparing the reactivity of this compound and p-(methylthio)benzyl alcohol are not extensively reported in the literature, their relative reactivity can be inferred from studies on related benzyl derivatives in reactions such as solvolysis and oxidation.

In reactions proceeding via an SN1 mechanism, such as the solvolysis of the corresponding benzyl chlorides, the rate-determining step is the formation of a benzylic carbocation. A more electron-donating substituent will stabilize this carbocation and accelerate the reaction. Therefore, it is anticipated that p-(methylthio)benzyl chloride would undergo solvolysis at a faster rate than p-(phenylthio)benzyl chloride.

Similarly, in oxidation reactions where the mechanism involves hydride abstraction from the benzylic carbon, a more electron-rich substrate will react faster. The electron-donating nature of the methylthio group would therefore be expected to enhance the rate of oxidation compared to the slightly electron-withdrawing phenylthio group.

Table 2: Predicted Relative Reactivity

Reaction TypePredicted More Reactive CompoundRationale
Solvolysis (SN1)p-(Methylthio)benzyl alcohol derivativeBetter stabilization of the benzylic carbocation intermediate.
Oxidation (e.g., with PCC)p-(Methylthio)benzyl alcoholIncreased electron density at the benzylic position facilitates hydride abstraction.

Experimental Protocols

To experimentally validate the predicted differences in reactivity, the following protocols for solvolysis and oxidation reactions can be employed.

Protocol 1: Determination of Solvolysis Rate Constants

This protocol outlines the procedure for measuring the first-order rate constants for the solvolysis of the corresponding benzyl chlorides in a mixed solvent system.

1. Preparation of Substrates:

  • Synthesize p-(methylthio)benzyl chloride and p-(phenylthio)benzyl chloride from the corresponding alcohols using a standard chlorinating agent like thionyl chloride in an inert solvent.

2. Kinetic Measurements:

  • Prepare a solution of the benzyl chloride derivative in a suitable solvent (e.g., 80% ethanol/20% water).

  • Maintain the reaction mixture at a constant temperature (e.g., 25 °C) in a thermostated water bath.

  • Monitor the progress of the reaction by periodically withdrawing aliquots and titrating the liberated HCl with a standardized solution of NaOH, using a suitable indicator.

  • Alternatively, follow the reaction by UV-Vis spectrophotometry by monitoring the disappearance of the benzyl chloride or the appearance of the benzyl alcohol at a specific wavelength.

3. Data Analysis:

  • Calculate the first-order rate constant (k) from the slope of a plot of ln([Substrate]t/[Substrate]0) versus time.

  • Compare the rate constants for the two derivatives to determine their relative reactivity.

Protocol 2: Comparative Oxidation Kinetics

This protocol describes a method to compare the rates of oxidation of the two benzyl alcohols using pyridinium chlorochromate (PCC).

1. Materials:

  • p-(Methylthio)benzyl alcohol

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., dodecane)

2. Reaction Procedure:

  • In separate reaction vessels, dissolve a known amount of each alcohol and the internal standard in anhydrous dichloromethane.

  • Initiate the reaction by adding a standardized solution of PCC in dichloromethane.

  • Maintain the reactions at a constant temperature and stir vigorously.

3. Monitoring and Analysis:

  • Withdraw aliquots from each reaction mixture at regular time intervals.

  • Quench the reaction in the aliquots (e.g., by passing through a short pad of silica gel).

  • Analyze the quenched samples by gas chromatography (GC) to determine the concentration of the remaining alcohol and the formed aldehyde relative to the internal standard.

4. Data Interpretation:

  • Plot the concentration of the alcohol versus time for each reaction.

  • Determine the initial rate of reaction from the initial slope of the concentration-time curve.

  • Compare the initial rates to establish the relative reactivity of the two alcohols towards oxidation.

Visualizing Reactivity Factors and Experimental Workflow

The following diagrams illustrate the key factors influencing the reactivity of the two benzyl alcohols and a general workflow for their comparative analysis.

G cluster_0 p-(Methylthio)benzyl Alcohol cluster_1 This compound Me_S -SCH3 Me_S_Effect σp = 0.00 (Electronically Neutral) Me_S->Me_S_Effect Electronic Effect Reactivity_Me Higher Reactivity (Predicted) Me_S_Effect->Reactivity_Me Influences Comparison Reactivity Comparison Reactivity_Me->Comparison Ph_S -SPh Ph_S_Effect σp = +0.08 (Slightly Electron-Withdrawing) Ph_S->Ph_S_Effect Electronic Effect Reactivity_Ph Lower Reactivity (Predicted) Ph_S_Effect->Reactivity_Ph Influences Reactivity_Ph->Comparison

Caption: Factors influencing the predicted reactivity.

G start Start: Select Alcohols prep Prepare Derivatives (e.g., Benzyl Chlorides) start->prep reaction Perform Kinetic Experiments (Solvolysis or Oxidation) prep->reaction monitor Monitor Reaction Progress (Titration, Spectroscopy, GC) reaction->monitor data Collect Quantitative Data (Concentration vs. Time) monitor->data analysis Calculate Rate Constants or Initial Rates data->analysis compare Compare Reactivity analysis->compare conclusion Draw Conclusions on Relative Reactivity compare->conclusion

Caption: Experimental workflow for reactivity comparison.

Conclusion

Based on the electronic effects of the para-substituents, as quantified by Hammett constants, p-(methylthio)benzyl alcohol is predicted to be more reactive than this compound in reactions that involve the formation of a positive charge at the benzylic center. The slightly electron-withdrawing nature of the phenylthio group disfavors the stabilization of such intermediates compared to the electronically neutral methylthio group. The provided experimental protocols offer a framework for the quantitative verification of this predicted reactivity difference. For professionals in drug development and organic synthesis, this understanding is crucial for selecting appropriate starting materials and designing efficient reaction pathways.

Comparative study of different oxidizing agents for p-(Phenylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. p-(Phenylthio)benzyl alcohol presents a specific challenge due to the presence of a sulfur atom, which is susceptible to oxidation. This guide provides a comparative analysis of different oxidizing agents for the selective conversion of this compound to p-(phenylthio)benzaldehyde, offering a valuable resource for optimizing this critical reaction.

Performance Comparison of Oxidizing Agents

The choice of an oxidizing agent for this compound is a trade-off between reactivity, selectivity, cost, and reaction conditions. Below is a summary of the performance of various common oxidizing agents based on literature data for structurally similar substrates, highlighting their potential efficacy for this specific transformation.

Oxidizing AgentTypical Yield (%)Reaction ConditionsSelectivity for AldehydeKey Considerations
Pyridinium Chlorochromate (PCC)85-95Anhydrous CH₂Cl₂, Room Temperature, 2-4 hHighToxic chromium reagent; requires anhydrous conditions to prevent over-oxidation to the carboxylic acid.[1][2]
Dess-Martin Periodinane (DMP)90-98CH₂Cl₂, Room Temperature, 0.5-2 hVery HighMild conditions, high selectivity, and compatible with sensitive functional groups like thioethers.[3][4][5]
Swern Oxidation90-98DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C to RTVery HighMild and highly selective; requires cryogenic temperatures and produces malodorous dimethyl sulfide.[6][7][8]
Manganese Dioxide (MnO₂)70-90CH₂Cl₂ or other organic solvents, Room Temperature or RefluxGood to HighEffective for benzylic alcohols; reactivity can vary with the activation state of the MnO₂.[9]
TEMPO/NaOCl85-95Biphasic (e.g., CH₂Cl₂/H₂O), Room TemperatureHighCatalytic and environmentally benign; potential for chlorination of electron-rich aromatic rings.[10][11]

Experimental Protocols

Detailed methodologies for the oxidation of this compound using two common and effective reagents are provided below.

Oxidation with Pyridinium Chlorochromate (PCC)

This method is a classic and reliable procedure for the oxidation of primary alcohols to aldehydes.[1] The use of an anhydrous solvent is critical to prevent the formation of the corresponding carboxylic acid.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite® or Silica Gel

  • Anhydrous Diethyl Ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (5-10 mL per gram of alcohol).

  • Add Celite® or silica gel to the solution (approximately 1 g per gram of PCC).

  • To this stirred suspension, add pyridinium chlorochromate (1.2-1.5 equivalents) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with anhydrous diethyl ether.

  • Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude p-(phenylthio)benzaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Oxidation with Dess-Martin Periodinane (DMP)

The Dess-Martin oxidation is a mild and highly selective method, well-suited for substrates with sensitive functional groups such as thioethers.[3][4][5]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (10-15 mL per gram of alcohol).

  • Add Dess-Martin Periodinane (1.1-1.3 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 0.5-2 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude p-(phenylthio)benzaldehyde by column chromatography on silica gel if necessary.

Experimental Workflow and Signaling Pathways

To visualize the general experimental process and the chemical transformation, the following diagrams are provided.

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification p_Phenylthio_benzyl_alcohol p-(Phenylthio)benzyl Alcohol Reaction_Vessel Reaction at Controlled Temperature p_Phenylthio_benzyl_alcohol->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., PCC, DMP) Oxidizing_Agent->Reaction_Vessel Solvent Anhydrous Solvent (e.g., CH₂Cl₂) Solvent->Reaction_Vessel Quenching Quenching/ Filtration Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product p-(Phenylthio)benzaldehyde Purification->Final_Product

References

Validating the Structure of p-(Phenylthio)benzyl Alcohol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction pathways involving p-(Phenylthio)benzyl alcohol and details the essential experimental protocols for validating the resulting product structures. For drug development professionals and researchers, rigorous structural confirmation is paramount for establishing structure-activity relationships and ensuring the synthesis of the correct molecular entity. This document outlines key validation techniques and provides comparative data for the primary reaction products: the corresponding sulfoxide, ether, and ester derivatives.

Overview of Key Reactions and Product Classes

This compound is a versatile building block in organic synthesis, amenable to transformations at both the alcohol and the thioether functionalities. The principal reactions explored in this guide are:

  • Oxidation: Selective oxidation of the thioether to a sulfoxide.

  • Etherification: Conversion of the benzylic alcohol to an ether.

  • Esterification: Transformation of the benzylic alcohol into an ester.

The structural validation of these products relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Data of Reaction Products

The following tables summarize the expected analytical data for the products of oxidation, etherification, and esterification of this compound. This data is compiled from spectral information of closely related compounds and established principles of organic spectroscopy.

Table 1: Comparison of Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~7.20-7.50 (m, 9H, Ar-H), 4.65 (s, 2H, -CH₂-OH), ~2.50 (br s, 1H, -OH)
p-(Phenylsulfinyl)benzyl alcohol ~7.30-7.70 (m, 9H, Ar-H), 4.75 (s, 2H, -CH₂-OH), ~2.60 (br s, 1H, -OH)
p-(Phenylthio)benzyl methyl ether ~7.20-7.50 (m, 9H, Ar-H), 4.45 (s, 2H, -CH₂-O), 3.40 (s, 3H, -OCH₃)
p-(Phenylthio)benzyl acetate ~7.20-7.50 (m, 9H, Ar-H), 5.10 (s, 2H, -CH₂-O), 2.10 (s, 3H, -C(O)CH₃)

Table 2: Comparison of Expected Key IR Spectral Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound 3400-3200 (br, O-H stretch), 3100-3000 (Ar C-H stretch), 1050-1000 (C-O stretch)
p-(Phenylsulfinyl)benzyl alcohol 3400-3200 (br, O-H stretch), 3100-3000 (Ar C-H stretch), 1050-1030 (S=O stretch), 1050-1000 (C-O stretch)
p-(Phenylthio)benzyl methyl ether 3100-3000 (Ar C-H stretch), 1150-1085 (C-O-C stretch)
p-(Phenylthio)benzyl acetate 3100-3000 (Ar C-H stretch), 1740-1720 (C=O stretch), 1250-1200 (C-O stretch)

Table 3: Comparison of Expected Mass Spectrometry Data (EI)

CompoundExpected Molecular Ion (M⁺) and Key Fragments (m/z)
This compound M⁺ at 216, fragments at 183 ([M-SH]⁺), 107 ([M-SPh]⁺)
p-(Phenylsulfinyl)benzyl alcohol M⁺ at 232, fragments at 216 ([M-O]⁺), 107 ([M-SOPh]⁺)
p-(Phenylthio)benzyl methyl ether M⁺ at 230, fragments at 199 ([M-OCH₃]⁺), 121 ([CH₂OPhS]⁺)
p-(Phenylthio)benzyl acetate M⁺ at 258, fragments at 215 ([M-COCH₃]⁺), 199 ([M-OCOCH₃]⁺), 43 ([COCH₃]⁺)

Experimental Protocols for Synthesis and Validation

Detailed methodologies for the synthesis of each product class and the subsequent structural validation are provided below.

Oxidation to p-(Phenylsulfinyl)benzyl alcohol

Objective: To selectively oxidize the thioether to a sulfoxide without affecting the benzyl alcohol moiety.

Method A: Controlled Oxidation with Hydrogen Peroxide

  • Procedure: To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C, add 30% hydrogen peroxide (1.1 mmol) dropwise. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Method B: Alternative Oxidation using a Mild Oxidizing Agent

  • Procedure: An alternative method involves using a milder, more selective oxidizing agent such as sodium periodate. To a solution of this compound (1.0 mmol) in methanol (10 mL), a solution of sodium periodate (1.1 mmol) in water (2 mL) is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The resulting precipitate is filtered off, and the filtrate is concentrated. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, dried, and concentrated to yield the product.

Etherification to p-(Phenylthio)benzyl methyl ether

Objective: To convert the benzylic alcohol to a methyl ether.

Method A: Williamson Ether Synthesis

  • Procedure: To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) at 0 °C, a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.2 mmol) is then added, and the reaction is stirred at room temperature overnight. The reaction is quenched by the slow addition of water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. Purification is achieved by column chromatography.[1][2][3][4][5]

Method B: Alternative Acid-Catalyzed Etherification

  • Procedure: this compound (1.0 mmol) is dissolved in an excess of methanol, which acts as both reactant and solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford the ether.

Esterification to p-(Phenylthio)benzyl acetate

Objective: To form an ester from the benzylic alcohol.

Method A: Fischer Esterification

  • Procedure: A mixture of this compound (1.0 mmol), acetic acid (5.0 mmol), and a catalytic amount of concentrated sulfuric acid is heated at reflux for several hours.[6][7][8][9][10] The reaction progress is monitored by TLC. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution until neutral, then with brine. The dried organic layer is concentrated, and the crude ester is purified by column chromatography.

Method B: Alternative Acylation with Acetic Anhydride

  • Procedure: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) containing a base such as triethylamine or pyridine (1.2 mmol), acetic anhydride (1.2 mmol) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic phase is dried over sodium sulfate and concentrated to yield the acetate.

Workflow for Product Structure Validation

The following diagram illustrates the systematic workflow for validating the structure of the synthesized products.

G Workflow for Product Structure Validation cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Analysis cluster_conclusion Final Confirmation A Reaction of This compound B Work-up & Crude Product Isolation A->B C Purification (e.g., Column Chromatography) B->C D Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Pattern Analysis C->D E Infrared (IR) Spectroscopy - Functional Group Identification (e.g., C=O, S=O, O-H) C->E F Nuclear Magnetic Resonance (NMR) - ¹H NMR: Proton Environment - ¹³C NMR: Carbon Skeleton C->F G Data Interpretation & Comparison with Expected Structure D->G E->G F->G H Structure Validated G->H

Caption: Experimental workflow for the synthesis, purification, and structural validation of reaction products.

This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of derivatives of this compound. By providing clear, comparative data and detailed experimental protocols, it aims to facilitate efficient and accurate structural validation, a critical step in the journey from chemical synthesis to drug discovery and development.

References

Benchmarking the performance of p-(Phenylthio)benzyl protecting group against other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the strategic selection of protecting groups is a critical determinant of success, particularly in the multi-step synthesis of complex molecules for research, and pharmaceutical development. The ideal protecting group should be readily introduced and removed in high yields under mild conditions that do not compromise the integrity of the substrate. Among the arsenal of protecting groups for hydroxyl functions, benzyl-type ethers have long been favored for their general stability. This guide provides a comparative analysis of the p-(Phenylthio)benzyl (PTB) protecting group against the well-established Benzyl (Bn) and p-Methoxybenzyl (PMB) groups.

Performance Comparison of Benzyl-Type Protecting Groups

The following table summarizes the performance of the p-Phenylbenzyl (PPB) group alongside the standard Benzyl (Bn) and p-Methoxybenzyl (PMB) protecting groups for the protection and deprotection of alcohols. This data, collated from various sources, offers a quantitative basis for comparison.

Protecting GroupSubstrateProtection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
p-Phenylbenzyl (PPB) Various AlcoholsPPBBr, NaHN/ADDQ or DDQ (10 mol%), Mn(OAc)₃High[1]
Benzyl (Bn) Various AlcoholsBnBr, NaH, DMFHighH₂, Pd/CHigh[2][3]
p-Methoxybenzyl (PMB) Various AlcoholsPMBCl, NaH, DMFHighDDQ, CH₂Cl₂/H₂OHigh[2][4]
p-Methoxybenzyl (PMB) Various AlcoholsPMB-O(C=NH)CCl₃, Acidic conditionsN/ATFA, CH₂Cl₂68-98[4][5]

Experimental Protocols

Detailed methodologies for the protection and deprotection of alcohols using PPB, Bn, and PMB groups are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates.

Protection of Alcohols

Protocol 1: Protection using p-Phenylbenzyl Bromide (PPBBr)

  • Reagents: Alcohol, p-Phenylbenzyl bromide (PPBBr), Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure: To a solution of the alcohol in anhydrous DMF, sodium hydride is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of p-Phenylbenzyl bromide. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Protocol 2: Protection using Benzyl Bromide (BnBr)

  • Reagents: Alcohol, Benzyl bromide (BnBr), Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure: A solution of the alcohol in anhydrous DMF is treated with sodium hydride at 0 °C. After stirring for 30 minutes, benzyl bromide is added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The residue is purified by chromatography.[2]

Protocol 3: Protection using p-Methoxybenzyl Chloride (PMBCl)

  • Reagents: Alcohol, p-Methoxybenzyl chloride (PMBCl), Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure: To a stirred suspension of NaH in anhydrous DMF is added a solution of the alcohol at 0 °C. The mixture is stirred for 30 minutes, and then PMBCl is added. The reaction is stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by silica gel column chromatography.[4]

Deprotection of Protected Alcohols

Protocol 4: Oxidative Deprotection of p-Phenylbenzyl (PPB) Ethers

  • Reagents: PPB-protected alcohol, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dichloromethane (CH₂Cl₂), Water.

  • Procedure: The PPB-protected alcohol is dissolved in a mixture of CH₂Cl₂ and water. DDQ (1.1-1.5 equivalents) is added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[1]

Protocol 5: Hydrogenolytic Deprotection of Benzyl (Bn) Ethers

  • Reagents: Benzyl-protected alcohol, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol or Ethanol.

  • Procedure: The benzyl-protected alcohol is dissolved in methanol or ethanol. A catalytic amount of 10% Pd/C is added. The reaction vessel is evacuated and filled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.[2]

Protocol 6: Oxidative Deprotection of p-Methoxybenzyl (PMB) Ethers

  • Reagents: PMB-protected alcohol, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dichloromethane (CH₂Cl₂), Water.

  • Procedure: To a solution of the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (18:1) is added DDQ (1.3 equivalents). The reaction mixture is stirred at room temperature for 1-3 hours. Upon completion, the mixture is filtered, and the filtrate is washed with saturated NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.[4]

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the chemical transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.

Protection_Deprotection_Workflow cluster_protection Protection of Alcohol cluster_deprotection Deprotection of Protected Alcohol Alcohol Alcohol Protected_Alcohol Protected_Alcohol Alcohol->Protected_Alcohol  Protection (e.g., Williamson Ether Synthesis) Protecting_Group_Reagent Protecting_Group_Reagent Protecting_Group_Reagent->Protected_Alcohol Protected_Alcohol_2 Protected Alcohol Deprotected_Alcohol Alcohol Protected_Alcohol_2->Deprotected_Alcohol  Deprotection (e.g., Oxidation, Hydrogenolysis) Deprotection_Reagent Deprotection_Reagent Deprotection_Reagent->Deprotected_Alcohol

Caption: General workflow for the protection and deprotection of an alcohol functional group.

Deprotection_Orthogonality Substrate Substrate with Multiple Protected Alcohols (Bn, PMB, PTB/PPB) Selective_Deprotection_PMB Selective Deprotection of PMB Substrate->Selective_Deprotection_PMB Mild Oxidative Conditions (DDQ) Intermediate_1 Intermediate with Bn and PTB/PPB groups intact Selective_Deprotection_PMB->Intermediate_1 Selective_Deprotection_PTB Selective Deprotection of PTB/PPB Intermediate_1->Selective_Deprotection_PTB Stronger Oxidative Conditions Intermediate_2 Intermediate with Bn group intact Selective_Deprotection_PTB->Intermediate_2 Global_Deprotection_Bn Global Deprotection of Bn Intermediate_2->Global_Deprotection_Bn Hydrogenolysis (H₂, Pd/C) Final_Product Fully Deprotected Polyol Global_Deprotection_Bn->Final_Product

Caption: Orthogonal deprotection strategy for a molecule with multiple benzyl-type protecting groups.

References

Comparative analysis of synthetic routes to p-(Phenylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of p-(phenylthio)benzyl alcohol, a key intermediate in the production of various pharmaceuticals, including the antimycotic agent Fenticonazole Nitrate, can be approached through several synthetic routes.[1] This guide provides a comparative analysis of the most common and effective methods, presenting experimental data, detailed protocols, and a logical workflow to aid researchers in selecting the optimal pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

Two primary and reliable methodologies for the synthesis of this compound are the reduction of p-(phenylthio)benzaldehyde and the nucleophilic substitution of a p-substituted benzyl derivative with a sulfur nucleophile. The choice between these routes often depends on the availability of starting materials, desired yield, and reaction conditions.

ParameterRoute 1: Reduction of p-(Phenylthio)benzaldehydeRoute 2: Nucleophilic Substitution
Starting Materials p-(Phenylthio)benzaldehyde, Sodium borohydridep-Halobenzyl alcohol (e.g., p-chlorobenzyl alcohol), Thiophenol, Base (e.g., Potassium hydroxide)
Reaction Type Carbonyl ReductionNucleophilic Substitution (SN2)
Typical Yield HighModerate to High
Reaction Time ~1 hour[2]Several hours
Reaction Temperature Room temperature to 48°C[2]Room temperature to reflux
Key Reagents Sodium borohydride, MethanolThiophenol, Base (e.g., KOH), Solvent (e.g., Ethanol)
Workup/Purification Acidic quench, extraction, crystallization/chromatography[2]Extraction, crystallization/chromatography

Synthetic Pathways Overview

The following diagram illustrates the two main synthetic pathways to this compound.

SynthesisPathways cluster_reduction Route 1: Reduction cluster_substitution Route 2: Nucleophilic Substitution aldehyde p-(Phenylthio)benzaldehyde product1 This compound aldehyde->product1 NaBH4, MeOH p_halobenzyl_alcohol p-Halobenzyl Alcohol product2 This compound p_halobenzyl_alcohol->product2 Base (e.g., KOH) thiophenol Thiophenol thiophenol->product2 Base (e.g., KOH)

Caption: Main synthetic routes to this compound.

Experimental Protocols

Route 1: Reduction of p-(Phenylthio)benzaldehyde

This method involves the reduction of the aldehyde functional group of p-(phenylthio)benzaldehyde to a primary alcohol using a mild reducing agent like sodium borohydride.

Procedure:

  • In a suitable reaction flask, dissolve 527 g of p-(phenylthio)benzaldehyde in 2965 mL of methanol at room temperature (25°C).[2]

  • To this stirred solution, add 29.65 g of sodium borohydride in three portions.[2]

  • The reaction is exothermic and the temperature will rise. Maintain the temperature at approximately 48°C with stirring.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (10:1) eluent system. The reaction is typically complete in about 1 hour.[2]

  • Upon completion, carefully add hydrochloric acid dropwise to the reaction mixture to adjust the pH to 6.[2]

  • Filter the mixture and concentrate the filtrate under reduced pressure (1330 Pa) at 45°C to remove the methanol, yielding a viscous residue.[2]

  • Dissolve the residue in dichloromethane and wash with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (1720 Pa) at 25°C.[2]

  • The resulting crude product can be further purified by recrystallization or column chromatography to yield this compound as a slightly yellow solid.[2]

Route 2: Nucleophilic Substitution

This pathway relies on the nucleophilic attack of a thiolate anion on an electrophilic benzylic carbon. A common approach is the reaction of a p-halobenzyl alcohol with thiophenol in the presence of a base.

Procedure:

  • In a round-bottom flask, dissolve p-chlorobenzyl alcohol (1 equivalent) and thiophenol (1.2 equivalents) in a suitable solvent such as ethanol.

  • Add a strong base, such as potassium hydroxide (1.5 equivalents), to the solution to generate the potassium thiophenolate in situ.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in a mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Concluding Remarks

Both the reduction and nucleophilic substitution routes offer viable methods for the synthesis of this compound. The reduction of p-(phenylthio)benzaldehyde is a straightforward and rapid method, often providing high yields. The nucleophilic substitution pathway offers flexibility in the choice of starting materials, with various p-substituted benzyl derivatives and sulfur nucleophiles being potentially applicable. The selection of the most appropriate route will be guided by factors such as the cost and availability of starting materials, scalability, and the specific requirements of the subsequent synthetic steps.

References

Cross-Validation of Analytical Data for p-(Phenylthio)benzyl Alcohol Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data for p-(Phenylthio)benzyl alcohol against two structurally similar alternatives: benzyl alcohol and p-(methylthio)benzyl alcohol. The objective is to offer a clear, data-driven resource for the characterization and cross-validation of this compound in research and development settings. This document summarizes key analytical data in tabular format, presents detailed experimental protocols, and includes a visual workflow for the analytical process.

Comparative Analytical Data

The following tables summarize the key physical and spectral properties of this compound and its selected alternatives. This side-by-side comparison is designed to facilitate the identification and differentiation of these compounds using standard analytical techniques.

Table 1: Physical and Chemical Properties

PropertyThis compoundBenzyl Alcoholp-(Methylthio)benzyl alcohol
CAS Number 6317-56-2[1][2][3]100-51-63446-90-0
Molecular Formula C₁₃H₁₂OS[1][2][3]C₇H₈OC₈H₁₀OS
Molecular Weight 216.30 g/mol [4]108.14 g/mol 154.23 g/mol
Appearance Pale beige solid[2][3]Colorless liquidWhite solid
Melting Point 46-48 °C[2][3]-15 °C41-43 °C
Boiling Point 390.2 °C at 760 mmHg[2][3]205.3 °C108-109 °C at 0.4 mmHg

Table 2: ¹H NMR Spectral Data (Predicted for this compound, Experimental for others)

ProtonsThis compound (Predicted, CDCl₃)Benzyl Alcohol (Experimental, CDCl₃)p-(Methylthio)benzyl alcohol (Experimental, CDCl₃)
-CH₂- ~4.7 ppm (s)4.67 ppm (s)4.59 ppm (s)
Aromatic H ~7.2-7.5 ppm (m)7.26-7.41 ppm (m)7.23-7.29 ppm (m)
-OH VariableVariable (e.g., 1.6 ppm, broad s)Variable (e.g., 1.8 ppm, broad s)
-SCH₃ N/AN/A2.47 ppm (s)

Note: The chemical shifts for the hydroxyl (-OH) proton are highly dependent on concentration, solvent, and temperature, and may not always be observed.

Table 3: ¹³C NMR Spectral Data (Predicted for this compound, Experimental for others)

CarbonThis compound (Predicted, CDCl₃)Benzyl Alcohol (Experimental, CDCl₃)p-(Methylthio)benzyl alcohol (Experimental, CDCl₃)
-CH₂- ~64.5 ppm65.2 ppm64.6 ppm
Aromatic C ~127-138 ppm127.1, 127.6, 128.6 ppm127.0, 128.9, 138.8, 139.0 ppm
Aromatic C-S ~132 ppm (ipso)N/A~138.8 ppm (ipso)
Aromatic C-C H₂OH ~140 ppm (ipso)140.9 ppm (ipso)~139.0 ppm (ipso)
-SCH₃ N/AN/A16.0 ppm

Table 4: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)Benzyl Alcohol (Experimental)p-(Methylthio)benzyl alcohol (Experimental)
O-H Stretch 3600-3200 (broad)3330 (broad)3350 (broad)
C-H Stretch (Aromatic) 3100-30003088, 3065, 30333050-3000
C-H Stretch (Aliphatic) 2950-28502933, 28742920, 2850
C=C Stretch (Aromatic) 1600-14501598, 1496, 14541595, 1490
C-O Stretch 1050-100010171010
C-S Stretch 750-650N/A700-600

Table 5: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 216185 ([M-OCH₃]⁺), 139 ([M-C₆H₅S]⁺), 109 ([C₆H₅S]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)
Benzyl Alcohol 108107 ([M-H]⁺), 91 ([M-OH]⁺, tropylium ion), 79 ([M-CHO]⁺), 77 ([C₆H₅]⁺)
p-(Methylthio)benzyl alcohol 154139 ([M-CH₃]⁺), 121 ([M-SH]⁺), 108 ([M-SCH₂]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for routine analysis and cross-validation of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. For liquids, a single drop is sufficient.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction.

  • GC Conditions (for sample introduction):

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: 40-450 m/z.

  • Data Analysis: Identify the molecular ion peak and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 40% acetonitrile, increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (or a suitable solvent) at a concentration of 1 mg/mL. Dilute as necessary for analysis.

  • Data Analysis: Determine the retention time and peak purity for each compound.

Analytical Workflow

The following diagram illustrates a logical workflow for the cross-validation and characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_comparison Comparative Analysis cluster_final Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification phys_props Physical Properties (MP, Appearance) purification->phys_props tlc TLC Analysis (Purity Check) purification->tlc nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr ir FTIR Spectroscopy tlc->ir ms Mass Spectrometry (GC-MS) tlc->ms hplc HPLC Analysis (Purity & Quantification) tlc->hplc comparison Cross-validation with Benzyl Alcohol & p-(Methylthio)benzyl alcohol Data nmr->comparison ir->comparison ms->comparison hplc->comparison final_report Structure Confirmation & Data Archiving comparison->final_report

Caption: Analytical workflow for the characterization of this compound.

References

Safety Operating Guide

Navigating the Disposal of p-(Phenylthio)benzyl alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of p-(Phenylthio)benzyl alcohol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step advice for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

Based on available data, this compound is classified with moderate toxicity.[1] The Globally Harmonized System (GHS) classifications from aggregated sources indicate that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2] Therefore, handling and disposal should be conducted with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated area or under a chemical fume hood.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Specific Target Organ Toxicity May cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

Given the absence of a dedicated SDS, a conservative approach to disposal is warranted. The following workflow provides a logical sequence for the safe management of this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Final Disposal A Unused this compound C Collect in a designated, labeled, and sealed hazardous waste container A->C B Contaminated materials (e.g., gloves, wipes, glassware) B->C D Store in a cool, dry, and well-ventilated area C->D E Ensure segregation from incompatible materials (e.g., strong oxidizing agents) D->E F Contact a licensed professional waste disposal service E->F G Provide comprehensive information on the chemical waste F->G H Follow all local, state, and federal regulations for hazardous waste disposal G->H

Caption: Disposal workflow for this compound.

Experimental Protocols for Safe Handling and Spill Management

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A standard laboratory coat should be worn.

Spill Management: In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For significant spills, evacuate the immediate area.

  • Containment: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.

  • Collection: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Environmental Considerations for Sulfur-Containing Compounds

A key concern with the disposal of sulfur-containing organic compounds is the potential for the formation of acidic byproducts upon degradation or incineration, which can lead to soil and groundwater acidification.[3] While specific ecotoxicity data for this compound is not available, it is prudent to assume it may pose a risk to aquatic life. Therefore, under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

When arranging for disposal with a professional waste management company, it is important to declare the presence of sulfur in the compound. This will ensure that the appropriate disposal method, which may include high-temperature incineration with flue gas scrubbing to remove sulfur oxides, is employed. Some disposal guidelines for sulfur-containing wastes recommend neutralization with an alkaline material like limestone to mitigate the risk of acidification.[4]

Disclaimer: This information is intended as a guide and is based on available data for this compound and related compounds. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to your situation and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling p-(Phenylthio)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling p-(Phenylthio)benzyl alcohol (CAS RN: 6317-56-2). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is an organic aromatic compound that exists as a solid, typically a white to off-white crystalline powder with a characteristic sulfurous odor.[1] While comprehensive toxicological data is limited, the available information indicates the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Due to the presence of the thiol group, a strong, unpleasant odor is a primary characteristic. Therefore, all handling must be performed with appropriate engineering controls to minimize exposure and odor.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to control vapor inhalation and odor.[3]
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of >0.11 mm are recommended. Always inspect gloves for integrity before use.[3]
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[3]
Skin and Body Protection Laboratory CoatA standard lab coat should be worn to protect against splashes.
Respiratory Protection RespiratorIf working outside of a fume hood or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental success.

Workflow for Handling this compound

Handling this compound prep Preparation - Don PPE - Prepare bleach bath in fume hood - Assemble equipment handle Handling - Work within fume hood - Weigh solid carefully - Use syringe/cannula for transfers prep->handle exp Experimentation - Maintain ventilation - Monitor for spills handle->exp decon Decontamination - Submerge glassware in bleach bath - Wipe surfaces with appropriate solvent exp->decon waste Waste Disposal - Segregate solid and liquid waste - Neutralize liquid waste with bleach - Dispose as hazardous waste decon->waste

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol:

  • Preparation:

    • Before handling, ensure all required PPE is correctly worn.

    • Prepare a "bleach bath" (a 1:1 mixture of commercial bleach and water) within the chemical fume hood for the immediate decontamination of glassware and utensils.[3]

    • Assemble all necessary glassware and equipment within the fume hood.

  • Handling:

    • Conduct all weighing and transfers of this compound inside a certified chemical fume hood.

    • When transferring the solid, use a spatula and weigh it on weighing paper or in a tared container to minimize dust generation.

    • For transfers of solutions, use a syringe or cannula to minimize odor release.[3]

  • Experimentation:

    • Ensure continuous operation of the fume hood throughout the experiment.

    • Keep all containers of this compound tightly sealed when not in use.

    • Be vigilant for any spills or splatters.

Emergency Procedures

In the event of exposure or a spill, follow these immediate actions:

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]
Major Spill Evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and manage odors.

Logical Flow for Waste Disposal

Disposal of this compound Waste start Waste Generated solid_waste Solid Waste (e.g., contaminated gloves, paper towels) start->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, washes) start->liquid_waste decon_glass Contaminated Glassware start->decon_glass dispose_solid Dispose as Hazardous Solid Waste solid_waste->dispose_solid neutralize Neutralize with Bleach (in fume hood) liquid_waste->neutralize bleach_bath Soak in Bleach Bath (min. 14 hours) decon_glass->bleach_bath dispose_liquid Dispose as Hazardous Liquid Waste bleach_bath->dispose_liquid neutralize->dispose_liquid

Caption: Decision tree for the proper segregation and disposal of waste.

Disposal Protocol:

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, sealed hazardous waste container.

    • Contaminated glassware and utensils should be immediately submerged in the prepared bleach bath and allowed to soak for at least 14 hours to neutralize the thiol.[3]

  • Liquid Waste:

    • Liquid waste containing this compound should be collected in a separate, sealed hazardous waste container.

    • To mitigate odor, the liquid waste can be carefully treated with a bleach solution in a fume hood to neutralize the thiol group before final disposal.[3] The resulting neutralized solution must be disposed of as hazardous waste.

  • Solid Waste:

    • Unused or waste this compound should be collected in a sealed, labeled container for hazardous solid waste disposal.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.